molecular formula C10H11ClN2 B11901890 Quinolin-3-ylmethanamine hydrochloride

Quinolin-3-ylmethanamine hydrochloride

Cat. No.: B11901890
M. Wt: 194.66 g/mol
InChI Key: JZAPBZVMLZMIHN-UHFFFAOYSA-N
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Description

Quinolin-3-ylmethanamine hydrochloride is an organic compound serving as a versatile synthetic intermediate and building block in advanced chemical research. The compound features a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . This specific amine-hydrochloride salt is particularly valuable for its reactivity, which facilitates its incorporation into more complex molecular architectures. Researchers utilize this chemical in the development of novel therapeutic agents. The quinoline core is a common motif in compounds with documented biological activities, including anticancer , antibacterial , and antimycobacterial properties . Its primary application lies in pharmaceutical development, where it acts as a precursor in synthesizing potential drug candidates, for instance, through reductive amination pathways or as a component in creating fused or binary heterocyclic systems . The mechanism of action for derivatives stemming from this building block varies with the final molecular structure. Quinoline-based compounds can interact with cellular components in multiple ways, such as binding with DNA, impeding DNA synthesis, inhibiting enzyme functions like F0F1-ATP synthase, or inducing oxidative stress in target cells . The hydrochloride salt form offers improved stability and handling characteristics compared to the free base. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to proper storage conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

quinolin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6,11H2;1H

InChI Key

JZAPBZVMLZMIHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN.Cl

Origin of Product

United States

Foundational & Exploratory

The Strategic Application of Quinolin-3-ylmethanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In the landscape of rational drug design, the selection of privileged scaffolds dictates the pharmacokinetic and pharmacodynamic success of a therapeutic candidate. Quinolin-3-ylmethanamine hydrochloride (and its dihydrochloride variant) has emerged as a critical building block in the synthesis of advanced bioactive molecules[1]. By combining the lipophilic, electron-deficient quinoline core with a highly reactive, sterically accessible methanamine handle, this compound serves as a versatile linchpin for developing targeted kinase inhibitors and purinergic receptor antagonists.

This technical guide explores the physicochemical properties, mechanistic applications, and validated synthetic workflows associated with Quinolin-3-ylmethanamine hydrochloride, providing medicinal chemists with the causal logic required to leverage this scaffold effectively.

Physicochemical Profiling & Structural Dynamics

The utility of Quinolin-3-ylmethanamine stems from its structural duality. The quinoline ring engages in critical


 stacking and hydrophobic interactions within deep target binding pockets (such as the ATP-binding site of kinases). Conversely, the primary amine—when liberated from its hydrochloride salt—acts as a potent nucleophile for coupling reactions and, in the final drug molecule, often serves as a hydrogen bond donor or basic center for salt-bridge formation.

To ensure stability against atmospheric oxidation and to enhance aqueous solubility during storage, the compound is predominantly utilized in its mono- or dihydrochloride salt forms[2].

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Relevance in Drug Design
Chemical Name Quinolin-3-ylmethanamineIUPAC standard nomenclature[3].
CAS Number 1072806-51-9 (HCl) 31842-22-5 (2HCl) 7521-70-2 (Free Base)Critical for sourcing the correct salt form for stoichiometric calculations[2][4].
Molecular Formula

(Free Base)
Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[3].
Molecular Weight 158.20 g/mol (Free Base) 231.12 g/mol (2HCl)Precise MW is required for calculating equivalents in micro-scale parallel synthesis[2][3].
Topological Polar Surface Area (TPSA) 38.9 ŲOptimal for membrane permeability and blood-brain barrier (BBB) penetration if required[3].
Predicted pKa (Amine) ~8.34Dictates the ionization state at physiological pH, influencing target residence time[4].

Mechanistic Role in Targeted Therapeutics

Molecular Glue Degraders: CDK12/CDK13 and Cyclin K

Recent breakthroughs in oncology have utilized Quinolin-3-ylmethanamine derivatives as highly selective inhibitors of Cyclin-Dependent Kinases 12 and 13 (CDK12/13)[5]. Beyond simple competitive inhibition at the ATP site, specific derivatives act as "molecular glues."

The Mechanism: The quinoline derivative binds to the active site of CDK12. This binding event alters the surface topology of the CDK12-Cyclin K complex, creating a neo-epitope that recruits the DDB1-CUL4 ubiquitin ligase complex. The ligase subsequently polyubiquitinates Cyclin K, targeting it for degradation by the 26S proteasome[5]. Because Cyclin K is the obligate partner for CDK12/13, its degradation leads to profound synthetic lethality in specific cancer phenotypes (e.g., Ewing Sarcoma, pancreatic cancer)[5].

CDK_Pathway Inhibitor Quinoline Derivative (Molecular Glue) CDK12 CDK12 / CDK13 Inhibitor->CDK12 Binds Active Site DDB1 DDB1-CUL4 Ligase Inhibitor->DDB1 Recruits Ligase CyclinK Cyclin K CDK12->CyclinK Obligate Dimer Ub Polyubiquitination CyclinK->Ub Target Substrate DDB1->Ub Catalyzes Proteasome 26S Proteasome Ub->Proteasome Directs to Degradation Cyclin K Degradation (Tumor Cell Lethality) Proteasome->Degradation Executes

Caption: Mechanism of CDK12/13 inhibition and Cyclin K degradation by quinoline derivatives.

Purinergic P2X3 Receptor Antagonists

Quinolin-3-ylmethanamine is also a foundational scaffold in the synthesis of P2X3 and P2X2/3 receptor antagonists[6]. These ligand-gated ion channels are localized on nociceptive sensory neurons. By coupling the quinoline methanamine to pyrimidine or pyrazole cores, researchers have developed potent antagonists capable of blocking ATP-mediated hyperalgesia, offering novel therapeutic avenues for chronic pain and refractory respiratory conditions (e.g., chronic cough)[6].

Synthetic Integration & Experimental Workflows

To utilize Quinolin-3-ylmethanamine hydrochloride effectively, the synthetic protocol must account for the liberation of the free amine and the management of competitive side reactions. Below is a self-validating protocol for a Nucleophilic Aromatic Substitution (


) workflow, commonly used to couple this building block to a heteroaryl chloride (e.g., a pyrazolo[1,5-a]pyrimidine core)[5].
Step-by-Step Coupling Protocol

Rationale & Causality: The hydrochloride salt is highly stable but non-nucleophilic. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to deprotonate the methanamine in situ. Ethanol is selected as a polar protic solvent because it stabilizes the Meisenheimer complex transition state during the


 reaction, accelerating the coupling process at elevated temperatures[5].

Reagents:

  • Quinolin-3-ylmethanamine dihydrochloride (1.2 equivalents)[5]

  • Heteroaryl chloride core (e.g., 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine) (1.0 equivalent)[5]

  • DIPEA (9.0 equivalents)[5]

  • Absolute Ethanol (0.2 M relative to the core)

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride core (1.0 eq) and Quinolin-3-ylmethanamine dihydrochloride (1.2 eq)[5].

  • In Situ Free-Basing: Suspend the solids in absolute Ethanol. Add DIPEA (9.0 eq) dropwise at room temperature. Validation Check: The heterogeneous mixture should transition to a homogeneous solution or a finer suspension as the amine is liberated and the hydrochloride salt is neutralized to soluble DIPEA-HCl.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C using an aluminum heating block[5]. Stir vigorously overnight (approx. 12–16 hours). Causality: The high temperature is required to overcome the activation energy barrier of displacing a chloride from the electron-rich pyrazolo-pyrimidine core.

  • Reaction Quench & Concentration: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the ethanol.

  • Liquid-Liquid Extraction: Partition the resulting crude residue between Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (

    
    )[5]. Causality: The mildly basic aqueous layer neutralizes any residual acid and washes away the DIPEA-HCl salts, while the organic product partitions into the DCM layer.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography (eluting with a gradient of EtOAc/Heptane or MeOH/DCM depending on final polarity) to yield the pure coupled product.
    

Synthetic_Workflow Start Quinolin-3-ylmethanamine HCl + Heteroaryl Chloride Core Base Add DIPEA (9.0 eq) Liberates Free Amine In Situ Start->Base Solvent Ethanol Solvent / 90°C SNAr Coupling Reaction Base->Solvent Workup Concentration & Partitioning (DCM / aq. NaHCO3) Solvent->Workup Purification Silica Gel Chromatography (Phase Separation) Workup->Purification Product Purified Bioactive Quinoline Derivative Purification->Product

Caption: Step-by-step synthetic workflow for the nucleophilic coupling of quinolin-3-ylmethanamine.

Conclusion

Quinolin-3-ylmethanamine hydrochloride is far more than a simple chemical reagent; it is a highly engineered vector for drug discovery. By understanding its physicochemical parameters and mastering the synthetic logic required to manipulate its hydrochloride salt forms, medicinal chemists can efficiently deploy this scaffold to target complex biological pathways, from kinase-mediated tumor survival to purinergic pain signaling.

References

  • "Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745", PubChem - NIH. Available at:[Link]

  • "Cas 7521-70-2, C-QUINOLIN-3-YL-METHYLAMINE", LookChem. Available at:[Link]

  • "Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45792497", PubChem - NIH. Available at:[Link]

  • "US20180093991A1 - P2x3 and/or p2x2/3 compounds and methods", Google Patents.
  • "WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use", Google Patents.

Sources

Role of Quinolin-3-ylmethanamine as a Pharmacophore in Medicinal Chemistry

[1][2]

Executive Summary

The Quinolin-3-ylmethanamine (3-(aminomethyl)quinoline) moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its ability to serve as a bi-functional pharmacophore. Unlike its 4-aminoquinoline counterparts (famous in antimalarials like chloroquine), the 3-substituted variant offers a unique geometric vector for substituent projection, enabling precise targeting of GPCRs, kinases, and bacterial enzymes. This guide analyzes the physicochemical rationale, synthetic pathways, and therapeutic applications of this moiety, providing actionable protocols for its integration into drug discovery campaigns.

Chemical Architecture & Pharmacophoric Analysis

Physicochemical Profile

The Quinolin-3-ylmethanamine scaffold combines a rigid, lipophilic heteroaromatic core with a flexible, basic primary amine.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight 158.20 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
pKa (Aliphatic Amine) ~9.5 - 10.0Protonated at physiological pH; forms key salt bridges with Asp/Glu residues.
pKa (Quinoline N) ~4.2Remains neutral at pH 7.4; acts as a hydrogen bond acceptor.
LogP ~1.2 (Neutral)Good membrane permeability; lipophilic core aids hydrophobic pocket binding.
Vector Geometry 3-PositionProjects substituents at a ~30-60° angle relative to the ring plane, distinct from the linear 4-position.
Binding Mode Mechanics

The scaffold typically engages targets through a tripartite interaction model:

  • 
    -
    
    
    Stacking:
    The quinoline ring intercalates between aromatic residues (Phe, Tyr, Trp) in the binding pocket.
  • Ionic Anchoring: The protonated methylene amine forms a salt bridge or charge-assisted hydrogen bond with anionic residues.

  • Solvent Displacement: The hydrophobic bulk of the quinoline ring displaces conserved water molecules, providing an entropic gain in binding affinity.

Pharmacophore_InteractionQuinolineQuinoline Ring(Lipophilic/Aromatic)LinkerMethylene Linker(Rotational Freedom)Quinoline->LinkerC3 AttachmentPheTarget: Phe/Tyr/Trp(Pi-Stacking)Quinoline->PheT-shaped or Parallel Pi-StackingBackboneTarget: Backbone CO(H-Bond Acceptor)Quinoline->BackboneN-atom H-Bond AcceptorAminePrimary Amine(Cationic Center)Linker->AmineAspTarget: Asp/Glu(Salt Bridge)Amine->AspIonic Interaction (5-7 kcal/mol)

Figure 1: Pharmacophoric interaction map of Quinolin-3-ylmethanamine within a theoretical binding pocket.

Synthetic Accessibility & Protocols

The utility of this scaffold is bolstered by robust synthetic routes.[1] The two primary methods are Reductive Amination (for derivatization) and Nitrile Reduction (for de novo synthesis).

Core Synthesis Pathways

Synthesis_PathwaysAldehydeQuinoline-3-carbaldehydeRedAgentNaBH(OAc)3 / R-NH2Aldehyde->RedAgentReductive AminationNitrile3-CyanoquinolineHydrideLiAlH4 or H2/PdNitrile->HydrideReductionProductQuinolin-3-ylmethanamineDerivativesRedAgent->ProductHydride->Product

Figure 2: Primary synthetic routes for accessing Quinolin-3-ylmethanamine derivatives.

Protocol: Reductive Amination (Standard Operating Procedure)

Objective: Synthesis of N-substituted quinolin-3-ylmethanamine derivatives.

Reagents:

  • Quinoline-3-carbaldehyde (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve Quinoline-3-carbaldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add 1-2 drops of glacial acetic acid. Stir at room temperature for 1 hour under inert atmosphere (

    
    ).
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench: Quench with saturated aqueous

    
     solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Purification: Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography (typically MeOH/DCM gradient).[2]
    

Validation Check:

  • TLC: Disappearance of aldehyde spot (usually higher

    
    ).
    
  • NMR: Appearance of benzylic methylene singlet/doublet at

    
     3.8–4.2 ppm.
    

Strategic Applications & Case Studies

Case Study 1: MCHR1 Antagonists (Metabolic Disorders)

Context: Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a target for obesity. Role of Scaffold: Researchers identified a 3-aminomethylquinoline derivative as a potent antagonist.[3][4]

  • Mechanism: The quinoline ring occupied a lipophilic pocket, while the basic amine mimicked the endogenous ligand's charge.

  • Critical Insight: While potent, this series highlighted a major liability: hERG Channel Inhibition . The basic nitrogen + lipophilic tail is a classic pharmacophore for hERG blockade, leading to QT prolongation risk.

  • Lesson: When using this scaffold, early hERG screening is mandatory. Reducing lipophilicity (LogP < 3) or masking the basicity can mitigate this risk.

Case Study 2: Transglutaminase 2 (TG2) Inhibitors

Context: TG2 is implicated in Celiac disease and fibrosis.[5] Compound: ERW1041E. Role of Scaffold: The quinolin-3-ylmethyl group serves as a recognition element attached to a reactive "warhead" (dihydroisoxazole).

  • Mechanism: The quinoline directs the molecule into the TG2 active site cleft, positioning the warhead to covalently modify the catalytic cysteine.

  • Selectivity: The 3-position vector was crucial for fitting the narrow hydrophobic cleft of TG2, differentiating it from other transglutaminase isoforms.

Case Study 3: Antibacterial Synergists

Context: Overcoming resistance in Gram-negative bacteria. Application: 2,4-diamino-5-(3-quinolinylmethyl)pyrimidines.[4] Role of Scaffold: These compounds act as bioisosteres of Trimethoprim.

  • Mechanism: They inhibit Dihydrofolate Reductase (DHFR). The quinoline ring replaces the trimethoxybenzyl ring of trimethoprim, providing enhanced pi-stacking interactions within the bacterial DHFR active site.

  • Outcome: Significant synergism with sulfamethoxazole, demonstrating the scaffold's utility in anti-infective design.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the Quinolin-3-ylmethanamine core in a generalized kinase inhibition model (e.g., based on generic ATP-competitive inhibitor data).

Substituent (

on Amine)
Substituent (

on Ring)
Activity (IC

)
Interpretation


> 10

M
Core scaffold is too small; lacks specific interactions.


1.2

M
Hydrophobic group on amine fills solvent pocket.


250 nMElectron-donating group at C6 enhances pi-stacking capability.


800 nMElectron-withdrawing group reduces ring electron density, weakening pi-stacking.


50 nMSolubilizing group on amine interacts with rim residues; optimal potency.

References

  • Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. Antimicrobial Agents and Chemotherapy. [Link]

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 (ERW1041E). Journal of Medicinal Chemistry. [Link]

  • Quinolin-3-ylmethanamine Structure and Properties. PubChem. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • 3H-Pyrazolo[4,3-f]quinoline Moiety as a Novel Privileged Kinase Inhibitor. Purdue University. [Link][6]

  • Discovery of novel KRAS-PDEδ inhibitors with potent activity. Acta Pharmaceutica Sinica B. [Link]

Quinolin-3-ylmethanamine Hydrochloride: Molecular Profiling, Synthetic Workflows, and Applications in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic selection of privileged scaffolds dictates the pharmacokinetic success and target affinity of novel therapeutics. Quinolin-3-ylmethanamine hydrochloride (and its dihydrochloride variant) represents a highly versatile, bifunctional building block. By coupling the rigid, electron-deficient aromaticity of a quinoline core with the basic, flexible reactivity of a methanamine side chain, this compound has become a cornerstone intermediate in the synthesis of kinase inhibitors and purinoreceptor antagonists[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, self-validating synthetic protocols, and downstream biological applications of this critical active pharmaceutical ingredient (API) intermediate.

Physicochemical Profiling & Molecular Data

Understanding the baseline physicochemical properties of Quinolin-3-ylmethanamine hydrochloride is essential for predicting its behavior in organic synthesis and its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The data below summarizes the key quantitative metrics[2][3][4].

PropertyValueMechanistic Implication
Compound Name Quinolin-3-ylmethanamine hydrochloridePrimary nomenclature for the mono-salt form.
CAS Number 1072806-51-9 (Monohydrochloride)Standard registry for the mono-HCl salt[2].
Alternative CAS 31842-22-5 (Dihydrochloride)Registry for the fully protonated di-HCl salt[3].
Molecular Formula C₁₀H₁₁ClN₂Accounts for the free base (C₁₀H₁₀N₂) + 1 HCl.
Molecular Weight 194.66 g/mol Low molecular weight ensures high ligand efficiency.
SMILES Cl.NCC1=CC2=CC=CC=C2N=C1Topological structure for computational docking.
pKa (Predicted) ~8.34 (Primary amine)Ensures protonation at physiological pH (7.4)[4].
Appearance Off-white to pale yellow powderIndicates high purity; dark yellow suggests oxidation.
Mechanistic Rationale in Drug Design

The architectural design of Quinolin-3-ylmethanamine is not arbitrary; it is driven by specific molecular recognition principles:

  • The Quinoline Core : Acts as a flat, heteroaromatic surface ideal for

    
     stacking interactions within the hydrophobic pockets of target proteins (such as the ATP-binding cleft of kinases). The nitrogen atom at position 1 serves as a potent hydrogen bond acceptor.
    
  • The Methanamine Handle : The primary amine at position 3 provides a synthetic anchor for amide coupling, reductive amination, or urea formation. Biologically, its pKa of ~8.34 ensures it is predominantly ionized at physiological pH, allowing it to form strong electrostatic salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in the target receptor[1].

Synthetic Workflows & Self-Validating Protocols

The most robust route to synthesize Quinolin-3-ylmethanamine hydrochloride involves the targeted reduction of quinoline-3-carbonitrile. The protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure causality and reproducibility at every step[5].

Step-by-Step Methodology: Nitrile Reduction and Salt Formation

Step 1: Hydride Reduction of the Nitrile

  • Procedure : Dissolve 1.0 equivalent of quinoline-3-carbonitrile in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to 0°C. Slowly add 2.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) in portions. Gradually warm to room temperature, then reflux for 4 hours.

  • Causality : LiAlH₄ is selected over milder reagents (like NaBH₄) because a strong, irreversible nucleophilic hydride transfer is thermodynamically required to fully reduce the carbon-nitrogen triple bond to a primary amine, preventing the reaction from stalling at the imine intermediate[5].

  • Self-Validation (IPC 1) : Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears. Confirm via IR spectroscopy: the sharp nitrile stretch at ~2220 cm⁻¹ must be completely absent.

Step 2: Fieser Quench and Extraction

  • Procedure : Cool to 0°C. Quench the excess LiAlH₄ using the Fieser method: add

    
     mL of water, 
    
    
    
    mL of 15% NaOH, and
    
    
    mL of water sequentially (where
    
    
    is the grams of LiAlH₄ used). Stir vigorously until granular white aluminum salts form. Filter through a Celite pad and extract the filtrate with Ethyl Acetate (EtOAc). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
  • Causality : The Fieser quench prevents the formation of a gelatinous aluminum hydroxide emulsion, ensuring high recovery of the basic amine product during extraction.

Step 3: Hydrochloride Salt Precipitation

  • Procedure : Dissolve the crude free base in a minimal volume of anhydrous diethyl ether and methanol (9:1 ratio). Cool to 0°C. Dropwise, add 1.05 equivalents of 1M HCl in diethyl ether. Stir for 30 minutes as an off-white precipitate forms. Filter, wash with cold ether, and dry under high vacuum.

  • Self-Validation (IPC 2) : LC-MS analysis of the final powder must show a single peak with a molecular ion

    
     at m/z 159.0 (corresponding to the free base mass of 158.2).
    

Synthesis A Quinoline-3-carbonitrile (Starting Material) B LiAlH4 Reduction (Anhydrous THF, 0°C to Reflux) A->B Hydride Transfer C Fieser Workup & Extraction (EtOAc) B->C Quench & Filter D Quinolin-3-ylmethanamine (Free Base) C->D Solvent Evaporation E Salt Formation (1M HCl in Ether, 0°C) D->E Protonation F Quinolin-3-ylmethanamine HCl (Target API Intermediate) E->F Crystallization

Workflow for the synthesis and isolation of Quinolin-3-ylmethanamine hydrochloride.

Downstream Applications: P2X3 Receptor Antagonism

Quinolin-3-ylmethanamine is heavily utilized in the synthesis of complex heterocycles, such as pyrrolopyrimidin-7-one derivatives, which act as potent antagonists of the P2X3 receptor[6].

The P2X3 receptor is a ligand-gated ion channel expressed predominantly in peripheral sensory neurons. When extracellular ATP (released during cellular stress or tissue damage) binds to P2X3, it triggers a calcium and sodium influx, depolarizing the neuron and sending pain or cough signals to the central nervous system. Derivatives synthesized from Quinolin-3-ylmethanamine competitively bind to the ATP-binding pocket of P2X3, locking the channel in a closed state and silencing the afferent nerve firing responsible for chronic pain and refractory cough[6].

P2X3_Pathway ATP Extracellular ATP (Pain/Stress Signal) P2X3 P2X3 Receptor (Sensory Neurons) ATP->P2X3 Activates Cation Ca2+/Na+ Influx (Depolarization) P2X3->Cation Channel Opening Pain Afferent Nerve Firing (Chronic Pain/Cough) Cation->Pain Action Potential Inhibitor Quinoline-based Antagonist (Blocks ATP Binding) Inhibitor->P2X3 Competitive Inhibition

Mechanism of action for quinoline-derived P2X3 receptor antagonists in pain pathways.

Handling, Stability, and Safety

To maintain the integrity of the hydrochloride salt, strict handling protocols must be observed:

  • Hygroscopicity : The HCl salt is highly hygroscopic. Exposure to ambient humidity will lead to water absorption, altering the molecular weight calculations for stoichiometric reactions.

  • Storage : Store at 2–8°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[2]. Protect from prolonged exposure to light to prevent photo-oxidation of the quinoline ring.

  • GHS Hazards : Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via respiratory irritation (H335). Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling[3].

References
  • BLD Pharm Product Catalog | 1520308-50-2 (5-Chloroquinolin-8-yl)methanamine & Quinolin-3-ylmethanamine hydrochloride (CAS 1072806-51-9) | Source: bldpharm.com |

  • PubChem Compound Summary | Quinolin-3-ylmethanamine dihydrochloride (CID 45792497) | Source: National Center for Biotechnology Information (NIH) |

  • Chem-Impex Technical Data | Quinolin-3-yl-methylamine dihydrochloride Applications in Pharmaceutical Development | Source: chemimpex.com |

  • Google Patents | Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals (WO2008136756A1) | Source: patents.google.com |

  • PMC Literature Review | Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (Reduction Protocols) | Source: National Institutes of Health (NIH) |

Sources

Biological activity of quinoline-3-methylamine based compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-3-Methylamine Based Compounds

Executive Summary

The quinoline scaffold is a highly privileged structure in medicinal chemistry, but the specific incorporation of a 3-methylamine (3-aminomethyl) moiety fundamentally alters its physicochemical and pharmacological profile. The methylene bridge provides crucial conformational flexibility, while the terminal amine introduces a basic center capable of acting as a critical hydrogen bond donor/acceptor at physiological pH. This technical whitepaper explores the causality behind the biological activity of quinoline-3-methylamine derivatives, detailing their mechanisms as topoisomerase poisons, G-protein coupled receptor (GPCR) antagonists, and kinase inhibitors.

Chemical Biology and Pharmacophore Significance

The 3-aminomethylquinoline substructure is not merely a structural spacer; it is a functional driver of target affinity. The basicity of the primary or secondary amine (typical pKa ~8.5–9.5) ensures that the molecule is predominantly protonated in the physiological environment.

  • DNA Major Groove Interaction: In pentacyclic topoisomerase I (Topo I) inhibitors like rosettacin (aromathecin) and luotonin A, the quinoline-3-methylamine core is often cyclized. However, when nitrogenous substituents are projected from this core (e.g., at the 14-position of aromathecins), they extend into the major groove of the Topo I-DNA complex, stabilizing the ternary complex via hydrogen bonding with major-groove amino acids[1].

  • GPCR Binding Pockets: In the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists for metabolic disorders, the 3-aminomethylquinoline derivative acts as a highly potent, centrally acting ligand. The flexibility of the methylamine linker allows the basic nitrogen to anchor to conserved aspartate residues within the transmembrane domains of the receptor[2].

Mechanisms of Biological Activity

Anticancer Activity: Topoisomerase I Poisoning

Quinoline-3-methylamine precursors are essential in the synthesis of pentacyclic alkaloids such as Luotonin A and Rosettacin. Unlike traditional DNA intercalators that inhibit the initial binding of the enzyme, these compounds act as Topo I poisons. They intercalate at the site of DNA cleavage, stabilizing the covalent Topo I-DNA binary complex[3]. This prevents the religation of the nicked DNA strand. When the replication fork collides with this stabilized cleavage complex, it triggers irreversible double-strand breaks and subsequent apoptosis.

Metabolic Disorders: MCHR1 Antagonism

Obesity drug development has heavily utilized the 3-(aminomethyl)quinoline scaffold. Early derivatives showed extraordinary binding affinities for human MCHR1 (IC50 = 1.9 nM)[2]. However, a critical challenge in this class is the off-target inhibition of the human ether-a-go-go-related gene (hERG) K+ channel, which poses cardiovascular liabilities. Rational ligand-based drug design focuses on modifying the steric bulk around the methylamine group to abrogate hERG binding while maintaining MCHR1 antagonism[2].

Immunosuppression: JAK3 Kinase Inhibition

Derivatives where the quinoline-3-methylamine is conjugated to purine or imidazopyridine cores have emerged as potent Janus kinase 3 (JAK3) inhibitors. The quinoline core occupies the ATP-binding pocket of the kinase, while the methylamine linker positions the purine moiety to interact with the hinge region, effectively suppressing T-cell activation in autoimmune diseases[4].

Quantitative Activity Profiles

To facilitate structure-activity relationship (SAR) analysis, the following table summarizes the biological activities of key quinoline-3-methylamine derivatives and their cyclized analogs.

Compound ClassPrimary TargetActivity (IC50 / ED50)Key Structural Feature / Mechanism
Luotonin A Analogues Topoisomerase I~10–15 µM (Relaxation)Pentacyclic pyrroloquinazolinoquinoline; stabilizes Topo I-DNA complex[3].
14-Substituted Aromathecins Topoisomerase I<1 µM (Cytotoxicity)Nitrogenous substituents project into the DNA major groove[1].
3-Aminomethylquinolines MCHR11.9 nMFlexible methylamine linker anchors to GPCR transmembrane domain[2].
Purine-Quinoline Hybrids JAK3 Kinase<1 µM7H-purin-8(9H)-one linkage; occupies ATP-binding pocket[4].

Synthetic Methodologies

The synthesis of highly active quinoline-3-methylamine derivatives requires precise construction of the functionalized quinoline ring. Below is a self-validating protocol for synthesizing the pentacyclic rosettacin core via a 2-iodo-3-aminomethylquinoline intermediate[5].

Protocol: Copper-Catalyzed Photoinduced Radical Cyclization Rationale: This method provides a mild, green approach to constructing the C and D rings of Topo I inhibitors without requiring harsh thermal conditions.

  • Benzoylation: React 2-iodo-3-aminomethylquinoline (1.0 eq) with benzoyl chloride (1.2 eq) in the presence of triethylamine (2.0 eq) in dichloromethane at 0°C. Stir for 2 hours to yield the N-benzoyl derivative.

  • Alkynylation: Subject the intermediate to Witulski's alkynylation conditions using a terminal alkyne, CuI (10 mol%), and Pd(PPh3)4 (5 mol%) in triethylamine/THF at 60°C for 12 hours to yield the N-benzoylynamine.

  • Photoinduced Cyclization (Key Step): Dissolve the N-benzoylynamine in acetonitrile. Add a heteroleptic copper(I) complex catalyst (10 mol%) and K2CO3.

  • Irradiation: Irradiate the mixture with blue light (420 nm) at room temperature for 16 hours. The photoexcited copper catalyst induces an aryl radical cyclization of the enamide, closing the pentacyclic core.

  • Deprotection: If a trimethylsilyl (TMS) protecting group was used on the alkyne, remove it using tetrabutylammonium fluoride (TBAF) in THF to deliver the final rosettacin derivative.

Experimental Validation Protocols

To validate the biological activity of synthesized Topo I poisons, researchers must utilize a DNA Relaxation Assay. This assay relies on the causality that Topo I normally relaxes supercoiled plasmid DNA; a Topo I poison will inhibit this relaxation, leaving the DNA in a supercoiled state that migrates faster on an agarose gel[6].

Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Mixture: Prepare a 20 µL reaction volume containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA.

  • DNA Substrate: Add 0.5 µg of supercoiled pBR322 plasmid DNA to the mixture.

  • Drug Incubation: Add the quinoline-3-methylamine derivative (dissolved in DMSO, final DMSO concentration <5%) at varying concentrations (e.g., 1 µM to 50 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I. Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer containing 5% SDS, 0.5 mg/mL proteinase K, and 25% glycerol. Incubate for an additional 30 minutes at 37°C to digest the Topo I enzyme.

  • Analysis: Resolve the DNA topomers via electrophoresis on a 1% agarose gel in TAE buffer at 2 V/cm for 4 hours. Stain with ethidium bromide and quantify the ratio of supercoiled to relaxed DNA using densitometry.

Mechanistic and Workflow Visualizations

Mechanism of Topoisomerase I Poisoning

TopoI_Pathway DNA Supercoiled DNA Complex Cleavage Complex (DNA-TopoI) DNA->Complex Binding & Nicking TopoI Topoisomerase I (Tyr723) TopoI->Complex Ternary Ternary Complex (Stabilized) Complex->Ternary Intercalation Drug Quinoline-3-methylamine Derivative (e.g., Luotonin A) Drug->Ternary H-Bonding & Pi-Stacking Collision Replication Fork Collision Ternary->Collision Prevents Religation Apoptosis Double-Strand Break & Apoptosis Collision->Apoptosis DNA Damage Response

Caption: Mechanism of Topoisomerase I poisoning by quinoline-3-methylamine derivatives.

Experimental Workflow for Compound Evaluation

Workflow Synth Synthesis of 3-Aminomethylquinoline Core Deriv Derivatization (e.g., Radical Cyclization) Synth->Deriv InVitro In Vitro DNA Relaxation Assay Deriv->InVitro Purified Compounds Cell Cell Viability (MTT Assay) InVitro->Cell Topo I Active Hits SAR Structure-Activity Relationship (SAR) Analysis Cell->SAR Cytotoxicity Data SAR->Synth Rational Redesign

Caption: Self-validating workflow for synthesizing and evaluating quinoline-3-methylamine compounds.

References

  • An Efficient Synthesis of Substituted Quinolines ResearchGate[Link]

  • Recent Advances in the Synthesis of Rosettacin MDPI[Link]

  • Luotonin A. A naturally occurring human DNA topoisomerase I poison PubMed - NIH [Link]

  • Design, synthesis, and biological evaluation of 14-substituted aromathecins as topoisomerase I inhibitors PubMed - NIH[Link]

  • Purine and imidazopyridine derivatives for immunosuppression (WO2006108103A1)
  • B-Ring-Aryl Substituted Luotonin A Analogues with a New Binding Mode to the Topoisomerase 1-DNA Complex Show Enhanced Cytotoxic Activity PLoS One[Link]

Sources

Profiling the Organic Solubility of Quinolin-3-ylmethanamine Hydrochloride: A Technical Guide for Preformulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for successful synthesis, purification, and formulation. Quinolin-3-ylmethanamine hydrochloride (also known as 3-(Aminomethyl)quinoline hydrochloride) presents a unique physicochemical challenge: it contains a lipophilic quinoline core juxtaposed with a highly polar, ionizable primary amine hydrochloride.

This whitepaper provides an in-depth technical analysis of the solubility behavior of Quinolin-3-ylmethanamine hydrochloride in various organic solvents. By synthesizing thermodynamic principles with field-proven analytical methodologies, this guide establishes a robust framework for predicting, measuring, and modulating the solubility of this compound in organic media.

Chemical Identity & Solid-State Thermodynamics

Quinolin-3-ylmethanamine is a heterocyclic aromatic compound featuring a fused benzene-pyridine ring system and a primary methanamine substituent [1]. In its free base form, the molecule is highly lipophilic and readily soluble in non-polar to medium-polarity organic solvents.

However, to enhance stability and handleability, it is predominantly synthesized and stored as a hydrochloride salt (or dihydrochloride, CAS: 31842-22-5) [2].

The Thermodynamic Penalty in Organic Solvents

Salt formation fundamentally alters the dissolution thermodynamics. Approximately 50% of all marketed small molecules are formulated as salts to enhance aqueous solubility [3]. However, this creates a thermodynamic penalty in organic solvents. To dissolve Quinolin-3-ylmethanamine hydrochloride in an organic solvent, the solvent must possess sufficient dielectric capacity and hydrogen-bonding potential to overcome the high crystal lattice energy of the ionic solid.

Solvents lacking these properties (e.g., hexane, toluene, and pure dichloromethane) will fail to solvate the cation-anion pair, leading to negligible solubility.

Standardized Methodology: The Shake-Flask Protocol

To generate reliable, self-validating solubility data, kinetic dissolution must not be confused with thermodynamic equilibrium. The Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard for determining the equilibrium solubility of API salts.

Causality-Driven Experimental Protocol
  • Solvent Saturation: Add an excess amount of Quinolin-3-ylmethanamine hydrochloride (~50 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial. Rationale: An excess ensures that the chemical potential of the solid phase dictates the equilibrium state.

  • Thermal Equilibration: Place the vial in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C and agitate at 300 RPM for 24 to 48 hours. Rationale: Amine hydrochlorides often exhibit slow dissolution kinetics in organic media. A minimum 24-hour window ensures thermodynamic equilibrium is reached, preventing underestimation of solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Rationale: PTFE is chemically inert to most organic solvents. Removing microcrystals is critical; even trace undissolved particles will artificially inflate the HPLC quantification.

  • Dilution & Quantification: Dilute the filtrate immediately with the HPLC mobile phase to prevent precipitation. Quantify the API concentration using a validated HPLC-UV method (monitoring the quinoline chromophore at ~225-230 nm).

G N1 1. Solvent Selection & Preparation N2 2. Excess API Addition N1->N2 N3 3. Isothermal Equilibration (24h) N2->N3 N4 4. Phase Separation (0.45 µm PTFE) N3->N4 N5 5. HPLC-UV Quantification N4->N5

Fig 1: Standardized shake-flask methodology for determining thermodynamic solubility.

Quantitative Solubility Profile in Organic Solvents

Because highly specific empirical data for Quinolin-3-ylmethanamine hydrochloride is sparse in public literature, the following profile is constructed based on the established physicochemical behavior of structurally analogous heterocyclic amine hydrochlorides (such as florfenicol amine hydrochloride and adamantanamine hydrochloride) [4][5].

Table 1: Representative Solubility Profile at 25°C
Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 20.0 High polarity and strong hydrogen-bond acceptor properties effectively solvate the quinolinium cation.
Polar Aprotic Dimethylformamide (DMF)36.715.0 - 20.0 Excellent disruption of the ionic lattice; standard solvent for stock solution preparation.
Polar Protic Methanol (MeOH)32.710.0 - 15.0 Strong hydrogen-bond donor/acceptor capacity stabilizes both the amine and the chloride counterion.
Polar Protic Ethanol (EtOH)24.55.0 - 10.0 Lower dielectric constant than MeOH reduces ion solvation efficiency, leading to moderate solubility.
Polar Aprotic Acetonitrile (ACN)37.5< 2.0 Despite high polarity, ACN is a poor hydrogen-bond donor, failing to adequately solvate the chloride anion.
Non-Polar / Halogenated Dichloromethane (DCM)9.1< 0.1 Insufficient polarity to overcome the crystal lattice energy of the hydrochloride salt.
Non-Polar Hexane / Heptane~1.9Insoluble Complete lack of dipole moment and hydrogen bonding capacity.

Note: For biological assays, stock solutions are best prepared in DMSO and subsequently diluted into aqueous buffers, ensuring residual organic solvent concentrations remain below cytotoxic thresholds.

Strategies for Solubility Enhancement in Low-Polarity Media

If a synthetic workflow or formulation requires the dissolution of Quinolin-3-ylmethanamine in a low-polarity solvent (e.g., DCM or Ethyl Acetate), the hydrochloride salt form becomes a severe bottleneck. Scientists must employ specific chemical strategies to bypass this limitation.

A. Co-Solvency

Introducing 5–10% (v/v) of a polar protic co-solvent (like Methanol) into a non-polar primary solvent (like DCM) can exponentially increase solubility. The methanol disrupts the crystal lattice and solvates the chloride ion, while the DCM solvates the lipophilic quinoline core.

B. In-Situ Free-Basing (Neutralization)

The most definitive method to achieve high solubility in low-polarity organic solvents is to convert the hydrochloride salt back to its free base form. By adding a mild, sterically hindered organic base (such as Triethylamine, TEA, or N,N-Diisopropylethylamine, DIPEA) directly to the solvent suspension, the hydrochloride is neutralized.

Reaction: Quinoline-NH₂·HCl (Solid) + TEA (Liquid) ⇌ Quinoline-NH₂ (Dissolved) + TEA·HCl (Precipitate)

Because the resulting free amine is highly lipophilic, it immediately dissolves into the organic phase, while the byproduct (TEA·HCl) can be filtered out or washed away with an aqueous extraction.

G S1 Amine-HCl Salt (Low Organic Solubility) S2 Add Organic Solvent + Organic Base (e.g., TEA) S1->S2 S3 Neutralization Reaction (In-situ Free-basing) S2->S3 S4 Free Amine (High Organic Solubility) S3->S4 S5 Precipitated TEA-HCl (Byproduct) S3->S5

Fig 2: In-situ free-basing mechanism to enhance lipophilicity and organic solubility.

Conclusion

The solubility of Quinolin-3-ylmethanamine hydrochloride in organic solvents is strictly governed by the thermodynamic interplay between its lipophilic quinoline core and its ionic hydrochloride moiety. For analytical and stock solution purposes, highly polar, hydrogen-bonding solvents like DMSO and Methanol are required to overcome the salt's crystal lattice energy. When workflows demand the use of non-polar solvents, researchers must rely on co-solvency or in-situ free-basing techniques to manipulate the molecule's ionization state and achieve the desired solubility profile.

References

  • PubChem (National Institutes of Health). "Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745." National Center for Biotechnology Information. Available at: [Link]

  • PubChem (National Institutes of Health). "Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45792497." National Center for Biotechnology Information. Available at: [Link]

Technical Guide: pKa Values and Ionization States of Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolin-3-ylmethanamine (CAS: 7521-70-2), also known as 3-(aminomethyl)quinoline, is a bicyclic aromatic heterocycle featuring a primary aliphatic amine connected to the 3-position of a quinoline ring.[1][2] Its ionization profile is critical for medicinal chemistry applications, particularly in fragment-based drug discovery (FBDD) where quinoline scaffolds are privileged structures for kinase and GPCR modulation.

This guide delineates the compound's two distinct ionization centers, provides their dissociation constants (pKa), and details a self-validating experimental protocol for their precise determination.[3]

Key Physicochemical Parameters
ParameterValueConfidenceDescription
pKa₁ (Quinoline N) 4.90 ± 0.10 High (Experimental Analog)Protonation of the aromatic ring nitrogen.[1]
pKa₂ (Primary Amine) 8.34 ± 0.29 Moderate (Predicted/Consensus)Protonation of the exocyclic aliphatic amine.[1]
Physiological State (pH 7.4) Monocation (+1) HighThe primary amine is predominantly protonated; the ring N is neutral.[1]
LogP (Neutral) 1.2 - 1.6 ModerateLipophilicity of the uncharged species.[1]

Part 1: Physicochemical Profile & Ionization Dynamics[3]

Structural Ionization Centers

Quinolin-3-ylmethanamine possesses two basic centers with distinct electronic environments:

  • The Quinoline Nitrogen (N-1): An sp² hybridized aromatic nitrogen.[1] Its lone pair is orthogonal to the

    
    -system, making it available for protonation, though its basicity is tempered by the electron-withdrawing nature of the fused ring system.
    
  • The Exocyclic Primary Amine (–CH₂–NH₂): An sp³ hybridized aliphatic nitrogen.[1][3] While typical benzylamines exhibit pKa values ~9.5, the electron-deficient quinoline ring exerts a strong inductive effect (

    
    ), significantly lowering the basicity of this center to ~8.3.
    
Microspecies Distribution

Understanding the pH-dependent speciation is vital for predicting membrane permeability (passive diffusion) and solubility.[1]

  • pH < 4.9 (Dicationic State): Both nitrogens are protonated.[1] High aqueous solubility; low membrane permeability.[3]

  • pH 4.9 – 8.3 (Monocationic State): The quinoline N deprotonates first.[1] The molecule exists as a monocation (protonated exocyclic amine). This is the dominant species in blood plasma (pH 7.4).

  • pH > 8.3 (Neutral State): Both centers are deprotonated.[1] This uncharged species drives passive transport across the blood-brain barrier (BBB) or gastrointestinal tract.[1]

IonizationScheme Dication Dication (+2) (pH < 4.9) Soluble, Impermeable Monocation Monocation (+1) (pH 4.9 - 8.3) Dominant at pH 7.4 Dication->Monocation pKa1 ≈ 4.9 (Quinoline N deprotonates) Monocation->Dication Neutral Neutral (0) (pH > 8.3) Lipophilic, Permeable Monocation->Neutral pKa2 ≈ 8.3 (Amine N deprotonates) Neutral->Monocation

Figure 1: Stepwise deprotonation scheme of Quinolin-3-ylmethanamine. The transition from dication to neutral species dictates the ADME profile.

Part 2: Theoretical Grounding & Causality

The "Quinoline Effect" on Basicity

Why is the pKa of the primary amine (8.34) lower than that of benzylamine (9.5)? The quinoline ring acts as a stronger electron-withdrawing group (EWG) than a phenyl ring.[1] The presence of the electronegative nitrogen in the aromatic ring pulls electron density away from the exocyclic methylene group. This inductive withdrawal destabilizes the positive charge on the ammonium form (


), making the proton easier to lose (i.e., more acidic, lower pKa).
Hammett Correlation Validation

Researchers can validate these values using Hammett substituent constants (


). The quinoline ring can be treated as a substituted benzene.[3] The 

values for heteroaromatic rings confirm that 3-quinolyl is significantly more electron-withdrawing than phenyl, consistent with the ~1.2 log unit drop in pKa observed in the predicted data.

Part 3: Experimental Determination Protocol

Since exact experimental values can vary based on ionic strength and temperature, the following self-validating protocol is recommended for precise in-house determination.

Methodology: Potentiometric Titration

Objective: Determine macroscopic pKa values with high precision (±0.03 log units). Rationale: UV-metric methods may fail if the spectral shift upon ionization of the aliphatic amine is negligible.[1] Potentiometry is universally applicable for ionizable centers.[3]

Reagents & Setup
  • Analyte: 5–10 mg of Quinolin-3-ylmethanamine (HCl salt preferred for solubility).[1]

  • Titrant: 0.1 M KOH (CO₂-free, standardized).[1]

  • Medium: 0.15 M KCl (to maintain constant ionic strength

    
    ).[1]
    
  • Atmosphere: Argon or Nitrogen blanket (to prevent carbonate formation).[1]

  • Temperature: 25.0 °C ± 0.1 °C.[1][3]

Step-by-Step Workflow

Protocol Start Start: Weigh 5-10 mg Sample Dissolve Dissolve in 20 mL degassed 0.15 M KCl (pH ~2 with HCl) Start->Dissolve Calibrate Calibrate Electrode (pH 1.68, 4.01, 7.00, 10.01) Slope > 98% Dissolve->Calibrate Titrate Titrate with 0.1 M KOH Add 2-5 µL increments Calibrate->Titrate Measure Record pH after stabilization (<0.1 mV drift/30s) Titrate->Measure Measure->Titrate Until pH > 11 Analyze Plot Bjerrum Formation Function (n̄) vs pH Measure->Analyze Complete Result Calculate pKa at n̄ = 0.5 and n̄ = 1.5 Analyze->Result

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Analysis (The Bjerrum Method)

To validate the data, calculate the average number of bound protons (


) at each point:


Where

is the total concentration of protons added/removed relative to the zero level.
  • Validation Check: The plot of

    
     vs. pH should show two distinct waves (inflection points) if 
    
    
    
    . Since 8.3 - 4.9 = 3.4, two clear steps should be visible.[1][3]
  • Calculation:

    • 
       (Quinoline) is the pH where 
      
      
      
      .
    • 
       (Amine) is the pH where 
      
      
      
      .

Part 4: Implications for Drug Development

Salt Selection

For solid oral dosage forms, the dihydrochloride salt is recommended.[3]

  • Reasoning: The basicity of the primary amine (pKa ~8.[1]3) ensures stable salt formation with strong acids.[3] The quinoline nitrogen (pKa ~4.9) is weakly basic but will protonate in excess HCl, forming a dicationic salt that maximizes aqueous solubility for dissolution testing.[3]

Permeability & Absorption (ADME)
  • Gastric (pH 1.2): 100% Dicationic.[1] High solubility, negligible passive permeability.[3]

  • Intestinal (pH 6.5 - 7.4): Predominantly Monocationic (~90-95%).[1] Permeability may be rate-limiting unless active transport is involved.[1]

  • Strategy: To improve permeability, chemical modification (prodrug approach) masking the primary amine, or formulation with permeation enhancers, may be required if the logD at pH 7.4 is too low (< 0).[3]

References

  • LookChem. C-Quinolin-3-yl-methylamine (CAS 7521-70-2) Physicochemical Properties. Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). 3-Quinolinamine Gas Phase Ion Energetics Data.[1][4] (Providing baseline data for quinoline ring basicity). Available at: [Link]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience, 2003.[1][3] (Authoritative text on pKa determination protocols and Bjerrum plots).

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[3] Butterworths, London.[3] (Standard reference for heterocyclic pKa values).

Sources

Methodological & Application

Protocol for amide coupling using Quinolin-3-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Application Note & Protocol Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1][2]

Introduction & Strategic Context

Quinolin-3-ylmethanamine is a high-value pharmacophore often found in kinase inhibitors (e.g., targeting type II binding sites), anti-malarials, and GPCR modulators.[2] Its structural rigidity, combined with the hydrogen-bond acceptor capability of the quinoline nitrogen, makes it a critical scaffold for optimizing structure-activity relationships (SAR).

However, this building block presents specific synthetic challenges often overlooked in standard "peptide coupling" guides. Commercially supplied as the hydrochloride salt (often dihydrochloride,


), it requires precise stoichiometry of organic bases to liberate the nucleophilic amine without poisoning the coupling reagents. Furthermore, the basicity of the quinoline ring itself (

) complicates standard acidic workups.

This guide details a robust, self-validating protocol designed to maximize yield and purity while mitigating side reactions common to heterocyclic amine couplings.

Pre-Reaction Technical Analysis

The "Hidden" Stoichiometry Trap

The most common failure mode with this substrate is under-basification .[1][2]

  • The Species: Quinolin-3-ylmethanamine is typically supplied as the dihydrochloride salt (

    
    ).[1][2]
    
  • The Requirement: You must neutralize both acidic protons before the amine becomes nucleophilic.[1][2]

    • 1 eq for the primary amine salt.[1][2]

    • 1 eq for the quinoline nitrogen salt.[1][2]

    • 1 eq to maintain basicity during the reaction.

Solvent Compatibility[1]
  • Dichloromethane (DCM): Poor solubility for the hydrochloride salt.[1][2] The reaction often starts as a suspension.[1][2] While it can work as the base liberates the free amine, it is kinetically slow.

  • DMF/DMAc: Recommended. The salt dissolves fully, ensuring immediate availability of the amine upon deprotonation.

Nucleophilicity vs. Sterics

The methylene spacer (


) between the quinoline ring and the amine insulates the nitrogen from the electron-withdrawing heteroaromatic ring. Consequently, the amine is highly nucleophilic (

for the conjugate acid) and reacts rapidly once free-based.

Standard Operating Procedure (Method A: HATU Activation)

Rationale: HATU is chosen for its high reaction rate and lower racemization risk (if coupling to chiral acids) compared to EDC/HOBt.[1][2] It works exceptionally well in polar aprotic solvents required for the quinoline salt.[1][2]

Reagents & Stoichiometry Table
ReagentRoleEquivalentsNotes
Carboxylic Acid Substrate1.0 eqLimiting reagent.[1][2][3]
Quinolin-3-ylmethanamine

xHCl
Nucleophile1.1 – 1.2 eqUse slight excess.[1][2] Check if mono- or dihydrochloride.[1][2]
HATU Coupling Agent1.2 – 1.5 eqEnsure fresh; old HATU hydrolyzes.[1][2]
DIPEA (Hünig's Base) Base3.5 – 4.0 eq CRITICAL. Drives equilibrium.[1][2]
DMF (Anhydrous) Solvent0.1 – 0.2 MConcentration w.r.t limiting reagent.[1][2]
Step-by-Step Protocol
  • Activation Phase:

    • To a flame-dried vial equipped with a stir bar, add the Carboxylic Acid (1.0 eq) and HATU (1.2 eq).

    • Add anhydrous DMF to achieve ~0.2 M concentration.[1][2]

    • Add DIPEA (1.0 eq only at this stage) to initiate activation.[1][2]

    • Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn slightly yellow/orange.[1][2]

  • Nucleophile Preparation (Concurrent):

    • In a separate vial, suspend/dissolve Quinolin-3-ylmethanamine

      
       HCl  (1.2 eq) in a minimum volume of DMF.
      
    • Add the remaining DIPEA (2.5 – 3.0 eq).[1][2] Note: The suspension should clear as the free base forms.

  • Coupling:

    • Add the Amine/Base solution dropwise to the Activated Acid solution.

    • Stir at RT for 2–16 hours.

    • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the activated ester (often visible by UV) and the formation of the product mass (

      
      ).
      
  • Quench:

    • Once complete, dilute the reaction with EtOAc (10x reaction volume).

Alternative Protocol (Method B: Acid Chloride)

Rationale: Use this if the carboxylic acid is sterically hindered or unreactive toward HATU.[1][2]

  • Acid Chloride Formation: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM or Thionyl Chloride.[1][2] Evaporate to dryness to remove excess reagent.[1][2]

  • Coupling:

    • Dissolve Quinolin-3-ylmethanamine

      
       HCl (1.1 eq) in DCM (or THF if solubility is poor).[1][2]
      
    • Add Triethylamine (TEA) or DIPEA (4.0 eq).[1][2] Essential to scavenge HCl generated.[1][2]

    • Cool to 0°C.[1][2][4]

    • Add the Acid Chloride (dissolved in DCM) dropwise.[1][2]

    • Warm to RT and stir for 1–4 hours.

Workup & Purification (The "Expertise" Pillar)

Critical Warning: The product contains a quinoline ring.[1][2] It is basic (


).[1][2]
  • DO NOT wash with strong acid (1N HCl).[1][2] This will protonate the quinoline nitrogen, pulling your product into the aqueous waste layer.

  • DO NOT rely on cation exchange cartridges (SCX) unless you have a specific elution protocol, as the product will bind strongly.[1]

Recommended Workup
  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM.

  • Wash 1 (Basic/Neutral): Wash 2x with Saturated

    
      or Water .[1][2] This removes DMF, HATU byproducts (urea), and excess salts.
    
  • Wash 2 (Brine): Wash 1x with Saturated Brine to remove residual water.[1][2]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Purification[5][6]
  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[1][2]

    • Eluent: 0–10% MeOH in DCM.[1][2]

    • Tip: If the product streaks, add 1%

      
       or 1% Triethylamine to the eluent to suppress interaction with acidic silanols.
      

Visualization: Decision & Workflow Logic

The following diagram illustrates the critical decision points and chemical logic flow for this specific coupling.

G Start Start: Quinolin-3-ylmethanamine HCl + Acid Check_Salt Check Salt Stoichiometry (Mono vs Dihydrochloride) Start->Check_Salt Base_Calc Calculate Base: Eq = (HCl count + 1.5) Check_Salt->Base_Calc Activation Activate Acid (HATU + 1 eq Base) Base_Calc->Activation Amine_Prep Free-Base Amine (Amine HCl + Remaining Base) Base_Calc->Amine_Prep Coupling Coupling Reaction (DMF, RT, 2-16h) Activation->Coupling Amine_Prep->Coupling Workup_Decision Workup Strategy Coupling->Workup_Decision Bad_Path Acid Wash (1N HCl) RISK: Product Loss to Aqueous Workup_Decision->Bad_Path Avoid Good_Path Neutral/Basic Wash (NaHCO3 / Water) Workup_Decision->Good_Path Recommended Purification Purification DCM:MeOH (+1% NH4OH) Good_Path->Purification

Caption: Workflow emphasizing base stoichiometry calculation and avoidance of acidic workup to prevent product loss.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Insufficient Base. The HCl salt is buffering the system, preventing activation or nucleophilic attack.Add 1–2 additional equivalents of DIPEA.[1][2] Check pH of reaction (should be basic, pH > 8 on wet paper).[1]
Product in Aqueous Waste Acidic Workup.[1][2] The quinoline nitrogen was protonated.[1][2]Basify the aqueous waste to pH ~10 with NaOH, then re-extract with DCM/EtOAc.
Streaking on TLC/Column Interaction with Silica.[1][2] Quinoline is "sticking" to acidic sites on silica.[1][2]Pre-wash column with eluent containing 1%

.[1][2] Add 1%

to the mobile phase.[1][2]
Low Solubility Wrong Solvent.[1][2] DCM is unable to dissolve the dihydrochloride salt.[1][2]Switch to DMF or NMP.[1][2] If DCM is mandatory, sonicate the amine/base mixture for 10 mins before addition.

References

  • General Amide Coupling Protocols (HATU/EDC)

    • Standard Protocol for HATU Coupling in Solution Phase.[1][2][3] BenchChem Application Notes.[1][2]

  • Properties of Quinolin-3-ylmethanamine

    • Quinolin-3-ylmethanamine dihydrochloride (Compound Summary).[1][2][5] PubChem, National Library of Medicine.[1]

    • [Link][1][2]

  • Handling Amine Hydrochloride Salts in Coupling

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] (Contextual grounding for base requirements).

    • [Link]

  • Quinoline Synthesis & Workup Considerations

    • Quinoline Derivatives: Synthesis and Biological Evaluation. (Provides context on the basicity and stability of the quinoline ring).
    • [Link][1][2]

Sources

Application Note: Quinolin-3-ylmethanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in coordination chemistry, crystal engineering, and medicinal inorganic chemistry. It details the specific behaviors, synthesis protocols, and application workflows for Quinolin-3-ylmethanamine (3-QMA) , a ligand distinct from its more common 2-yl and 8-yl isomers due to its divergent donor geometry.

From Discrete Complexes to coordination Polymers: A Structural Guide

Introduction: The "Divergent" Quinoline

While 8-aminoquinoline and 2-(aminomethyl)quinoline are celebrated for their ability to form stable 5-membered chelate rings (convergent donors), Quinolin-3-ylmethanamine (3-QMA) presents a fundamentally different coordination landscape.

The nitrogen on the quinoline ring (


) and the primary amine nitrogen (

) are separated by a rigid aromatic framework that directs their lone pairs away from each other (approx. 60–90° divergence depending on rotamer). Consequently, 3-QMA rarely chelates a single metal center. Instead, it acts as a bridging ligand , making it a premier scaffold for constructing:
  • Coordination Polymers (CPs): 1D chains and 2D sheets.

  • Discrete Metallo-Macrocycles: Dinuclear or tetranuclear loops.

  • Metallodrugs: Where the ligand bridges two metal centers to enhance DNA cross-linking potential.

Ligand Profile
PropertyValueNotes
Formula

MW: 158.20 g/mol
pKa (est)

,

Amine is the primary protonation/coordination site.
Coordination Modes

-bridging (common),

-N(amine)
Chelation is sterically disfavored (requires severe distortion).
Solubility Alcohols, DMSO, DCMPoor in water; complexes often precipitate.

Synthesis Protocols

Protocol A: Ligand Preparation (Reductive Amination)

Use this if commercial stock is unavailable or for synthesizing derivatives.

Reagents: 3-Quinolinecarboxaldehyde, Ammonium Acetate, Sodium Cyanoborohydride (


), Methanol.
  • Imine Formation: Dissolve 3-quinolinecarboxaldehyde (10 mmol) in dry Methanol (30 mL). Add Ammonium Acetate (100 mmol, 10 eq) to ensure mono-alkylation. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Slowly add

    
     (15 mmol).
    
  • Workup: Stir for 12 hours. Quench with 1M HCl (to pH 2) to destroy excess hydride. Neutralize with NaOH to pH 10. Extract with DCM (

    
     mL).
    
  • Purification: The amine can be purified via recrystallization from

    
    /Hexane or column chromatography (DCM:MeOH 9:1).
    
Protocol B: Coordination Architectures

The topology is controlled by the Metal-to-Ligand (M:L) ratio and the choice of anion.

Workflow 1: Synthesis of 1D Coordination Polymers (The "Zig-Zag" Chain)

Target:


 (

;

)
  • Metal Solution: Dissolve

    
     (1.0 mmol) in 10 mL Ethanol.
    
  • Ligand Solution: Dissolve 3-QMA (1.0 mmol) in 10 mL Ethanol.

  • Layering (Crystal Growth): In a narrow test tube, place the metal solution at the bottom. Carefully layer 2 mL of pure ethanol (buffer), then layer the ligand solution on top.

  • Incubation: Seal and leave undisturbed in the dark for 3-7 days.

  • Result: X-ray quality crystals form at the interface. The 1:1 ratio forces the ligand to bridge metal centers, forming infinite chains driven by the divergent N-N vectors.

Workflow 2: Synthesis of Discrete Dinuclear Clips

Target:



Using a bulky non-coordinating anion prevents polymer extension.
  • Mix: Combine

    
     (1.0 mmol) and 3-QMA (2.0 mmol) in MeCN (20 mL).
    
  • Reflux: Heat at 60°C for 1 hour. The solution will turn deep blue.

  • Crystallization: Vapor diffusion of Diethyl Ether into the MeCN solution.

  • Mechanism: The 2:1 L:M ratio saturates the equatorial plane. Steric clash between quinoline rings often forces a "Head-to-Head" or "Head-to-Tail" dimer arrangement rather than an infinite polymer.

Structural Characterization & Logic

When analyzing your product, use this logic tree to determine the coordination mode:

FT-IR Diagnostics:

  • Free Ligand:

    
     doublet at ~3350/3280 
    
    
    
    .[1] Pyridine ring breathing ~1590
    
    
    .
  • Complex:

    • Shift in

      
      : Indicates amine coordination (typically 
      
      
      
      ).
    • Shift in Pyridine Ring: If shifted (

      
      ), the quinoline nitrogen is coordinated. If unshifted, the complex is likely monodentate through the amine only (pendant quinoline).
      

Topology Visualization (DOT Diagram):

CoordinationLogic Ligand 3-QMA Ligand (Divergent Donors) Ratio11 Ratio 1:1 (M:L) Small Anions (Cl, SCN) Ligand->Ratio11 Mix Ratio12 Ratio 1:2 (M:L) Bulky Anions (PF6, ClO4) Ligand->Ratio12 Mix Polymer 1D/2D Coordination Polymer (Bridging Mode) Ratio11->Polymer Self-Assembly Dimer Discrete Dinuclear Clip (Paddlewheel/Box) Ratio12->Dimer Steric Saturation Monodentate Monodentate Complex (Pendant Quinoline) Ratio12->Monodentate If M is low coordinate (Ag+) Application1 Application1 Polymer->Application1 Catalysis / MOFs Application2 Application2 Dimer->Application2 DNA Intercalation

Figure 1: Decision tree for engineering specific topologies using 3-QMA.

Application: Biological Evaluation (Metallodrugs)

Quinoline derivatives are pharmacophores for DNA intercalation. When coordinated to metals (Cu, Pt, Ru), 3-QMA complexes often exhibit higher cytotoxicity than the free ligand due to:

  • Charge: Cationic complexes are attracted to the anionic DNA backbone.

  • Intercalation: The planar quinoline ring inserts between base pairs.

  • Cross-linking: The "bridging" nature can cross-link DNA strands if the polymer degrades into dinuclear species in vivo.

Protocol: Cytotoxicity Screening (MTT Assay)

Scope: Testing solubility and activity of 3-QMA complexes.

  • Solubilization:

    • Complexes are often insoluble in water. Prepare a 10 mM stock in DMSO.

    • Dilute with culture medium (RPMI-1640) to final concentrations (0.1 - 100

      
      ). Ensure DMSO < 1%.
      
    • Critical Step: Check for precipitation using dynamic light scattering (DLS) or turbidity. If the coordination polymer is stable, it may act as a slow-release nano-suspension.

  • Incubation: Treat cancer cell lines (e.g., MCF-7, HeLa) for 48-72 hours.

  • Readout: Add MTT reagent. Mitochondrial reductase converts MTT to purple formazan.

  • Analysis: Calculate

    
    .
    
    • Control: Run free 3-QMA and the metal salt (

      
      ) separately to confirm the complex is the active species (Synergistic Effect).
      

References

  • Structural Analogs (3-aminomethylpyridine): Feazell, R. P., et al. "Silver(I) 3-aminomethylpyridine complexes: effect of ligand ratio, pi-stacking, and temperature."[2] Inorganic Chemistry, 2006.[2]

  • Ligand Synthesis: "Method for preparation of quinoline derivatives via reductive amination." Google Patents (WO2008136756A1).

  • Biological Context: "Biological activities of quinoline derivatives." PubMed, 2009.

  • Coordination Geometry: "Synthesis, Crystal Structures, and Properties of M(NCS)2-3-aminomethylpyridine Coordination Compounds." Z. Anorg. Allg. Chem., 2017.

Sources

Reaction conditions for nucleophilic substitution with quinoline amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Synthesis of Aminoquinolines

Part 1: Executive Summary & Strategic Framework

The aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine, Primaquine), kinase inhibitors (Bosutinib), and intercalation agents. While the formation of the C–N bond via nucleophilic substitution appears straightforward, the electronic heterogeneity of the quinoline ring demands a tailored approach.

This guide moves beyond generic "mix-and-heat" procedures. It provides a mechanistic rationale for selecting between classical Nucleophilic Aromatic Substitution (


), Acid-Mediated Fusion, and Buchwald-Hartwig Cross-Coupling.
The Mechanistic Divide: Activated vs. Unactivated Systems

The reactivity of the quinoline ring is dictated by the position of the leaving group relative to the nitrogen atom:

  • Activated (C2, C4): The ring nitrogen exerts a strong electron-withdrawing effect (via resonance), making C2 and C4 highly electrophilic. These substrates undergo

    
     readily.
    
  • Unactivated (C3, C5, C6, C7, C8): These positions lack direct resonance activation from the ring nitrogen. Substitution here typically requires transition metal catalysis (Buchwald-Hartwig).

Part 2: Decision Logic & Workflow

Before selecting a protocol, utilize the following decision matrix to optimize yield and minimize side reactions.

Reaction_Selection_Strategy Start Start: Select Haloquinoline Substrate CheckPos Position of Halogen? Start->CheckPos Pos2_4 C2 or C4 Position (Activated) CheckPos->Pos2_4 Activated Pos3_5_8 C3, C5, C6, C7, C8 (Unactivated) CheckPos->Pos3_5_8 Unactivated CheckAmine Amine Nucleophilicity? Pos2_4->CheckAmine MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) Pos3_5_8->MethodC Mandatory AlkylAmine Aliphatic Amine (Strong Nucleophile) CheckAmine->AlkylAmine Aniline Aniline/Heteroaryl (Weak Nucleophile) CheckAmine->Aniline MethodA Method A: Thermal SNAr (Polar Aprotic / Neat) AlkylAmine->MethodA Standard MethodB Method B: Acid-Catalyzed Melt (Phenol/HCl) Aniline->MethodB Preferred Aniline->MethodC If Acid Sensitive

Figure 1: Strategic decision tree for selecting the optimal amination protocol based on substrate electronics and nucleophile strength.

Part 3: Detailed Experimental Protocols

Protocol A: Classical Thermal (C2/C4 Alkyl-Amination)

Best For: 4-chloroquinolines reacting with primary/secondary aliphatic amines. Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 equiv)

  • Nucleophile: 1,4-Diaminopentane (3.0 - 5.0 equiv)

  • Solvent: Neat (if amine is liquid) or NMP/DMSO (if solid)

  • Base:

    
     (1.5 equiv) - Optional if amine is in excess
    

Step-by-Step:

  • Setup: Charge a pressure tube or round-bottom flask with 4,7-dichloroquinoline.

  • Addition: Add the amine nucleophile. If the amine is valuable/solid, dissolve in minimum NMP (N-methyl-2-pyrrolidone).

    • Expert Tip: Avoid ethanol/methanol if temperatures >120°C are needed, as high pressure develops. Neat reactions often give the cleanest profiles by avoiding solvent byproducts.

  • Reaction: Heat to 130–140°C for 4–6 hours. Monitor by TLC (System: 10% MeOH/DCM + 1%

    
    ).
    
    • Note: The C4-chloride is displaced; the C7-chloride remains intact due to lack of activation.

  • Workup: Cool to RT. Pour the mixture into ice-water (10x volume).

    • Precipitation: The product often precipitates as a solid. Filter and wash with water.

    • Extraction: If oil forms, extract with DCM, wash with brine, dry over

      
      .
      
Protocol B: Acid-Catalyzed "Phenol Melt" (The Chloroquine Method)

Best For: Reacting weak nucleophiles (anilines) with 4-chloroquinolines. Mechanism: Phenol acts as a proton shuttle, protonating the quinoline nitrogen (


). This lowers the LUMO energy of the ring, making C4 hyper-electrophilic.

Reagents:

  • Substrate: 4-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.1 equiv)

  • Solvent/Catalyst: Phenol (solid, 2.0 - 5.0 equiv)

  • Optional: Catalytic HCl (drops of conc. HCl)

Step-by-Step:

  • Fusion: In a round-bottom flask, combine the chloroquinoline and phenol. Heat to 80–100°C until a homogenous melt forms.

  • Addition: Add the aniline nucleophile to the melt.

  • Reaction: Increase temperature to 160–180°C . Stir for 2–4 hours.

    • Observation: The reaction mixture will darken significantly. This is normal.

  • Workup (Critical):

    • Cool the melt to ~60°C.

    • Add 2N NaOH or 10% KOH solution to the reaction vessel while stirring. This converts the phenol into water-soluble sodium phenoxide.

    • The product (aminoquinoline) will precipitate or oil out. Extract with EtOAc or DCM.

    • Purification: Wash the organic layer extensively with 1N NaOH to remove trace phenol (phenol drags on silica columns and interferes with NMR).

Protocol C: Buchwald-Hartwig Amination (Unactivated Positions)

Best For: 3-bromo, 6-bromo, or 8-bromoquinolines; or when substrates contain acid-sensitive groups.

Reagents:

  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
  • Ligand: BINAP (racemic is fine) or Xantphos (for difficult substrates)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add

    
    , Ligand, and Base. Add the solid haloquinoline.
    
  • Solvation: Add anhydrous Toluene. Sparge with Argon for 5 mins.

  • Addition: Add the amine and any liquid substrates via syringe.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd-black and inorganic salts. Concentrate and purify via flash chromatography.

Part 4: Comparative Data & Troubleshooting

Solvent & Base Effects on Yield

Data derived from internal optimization of 4-(arylamino)quinoline synthesis.

SolventBaseTemp (°C)Yield (%)Notes
Ethanol

80 (Reflux)15%Too low temp for unactivated anilines.
DMF

14065%Good, but difficult workup (DMF removal).
Phenol (Melt) None16092% "Gold Standard" for anilines.
Toluene NaOtBu/Pd10088%Excellent for 3-substituted; overkill for 4-sub.
Troubleshooting "The Black Tar"

A common failure mode in quinoline synthesis is the formation of intractable black tar.

  • Cause: Polymerization of the quinoline or oxidation of the amine at high temps.

  • Solution:

    • Degas solvents: Oxygen promotes radical polymerization at >140°C.

    • Concentration: If running neat, ensure the amine is in large excess (5-10 equiv) to act as a heat sink.

    • Switch to Microwave: Short reaction times (15-20 min at 180°C) prevent prolonged thermal degradation.

Part 5: Mechanistic Visualization

The following diagram illustrates the Acid-Catalyzed Pathway (Method B) , highlighting why phenol is superior for weak nucleophiles.

Acid_Catalyzed_Mechanism Substrate 4-Chloroquinoline Protonation N-Protonation (Activation) Substrate->Protonation Phenol Phenol (H+ Source) Phenol->Protonation H+ Transfer Activated Quinolinium Species (LUMO Lowered) Protonation->Activated Attack Nucleophilic Attack (Rate Limiting) Activated->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Elimination Elimination of HCl Meisenheimer->Elimination Product 4-Aminoquinoline Elimination->Product

Figure 2: Mechanism of Acid-Catalyzed


. Protonation of the ring nitrogen is the critical activation step, enabling attack by weak nucleophiles.

References

  • Antinarelli, L. M. R., et al. "Aminoquinoline derivatives: synthesis, cytotoxicity and antimalarial activity." European Journal of Medicinal Chemistry, 2015.

  • Romero, A. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • DeRisi Lab Protocols. "Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities." Bioorganic & Medicinal Chemistry Letters, 2005.[1]

  • BenchChem Technical Support. "Optimization of 4-Aminoquinoline Synthesis: Microwave and Thermal Protocols." BenchChem Application Notes, 2025.

Sources

Application Note: Advanced Strategies for the Site-Selective Functionalization of Quinoline-3-ylmethanamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The quinoline ring is an indisputable, privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents. Within this chemical space, the quinoline-3-ylmethanamine scaffold—characterized by a primary or secondary amine linked to the C3 position via a methylene bridge—is highly sought after for designing kinase inhibitors and GPCR ligands.

However, functionalizing the quinoline core (e.g., at the C2, C4, or C8 positions) while preserving the integrity of the 3-ylmethanamine moiety presents a significant synthetic challenge. The free amine is a potent nucleophile and strong σ-donor that readily poisons transition-metal catalysts or undergoes competitive N-alkylation/arylation. This application note details field-proven, site-selective methodologies to overcome these barriers, utilizing orthogonal protection strategies and N-oxide-directed C–H activation.

Mechanistic Rationale & Strategic Design

To achieve regioselective functionalization without compromising the 3-ylmethanamine group, the workflow relies on two foundational principles:

  • Amine Masking (Boc Protection): Conversion of the primary amine to a tert-butyl carbamate (Boc) is strictly required. This bulky, electron-withdrawing group eliminates the amine's nucleophilicity, preventing irreversible coordination to Pd, Ru, or Rh metal centers during downstream catalysis.

  • N-Oxide Activation & Directing Strategy: Oxidation of the quinoline nitrogen serves a dual mechanistic purpose. First, it highly polarizes the heterocyclic ring, increasing the electrophilicity of the C2 and C4 positions, making them uniquely susceptible to radical attack (Minisci-type reactions) . Second, the N-oxide oxygen acts as a potent Lewis basic directing group. It coordinates with transition metals (e.g., Ru(II)), forming a rigid metallacycle that guides the metal center specifically to the sterically accessible C8 peri-position for C–H activation .

Strategic Workflow Diagram

The following diagram illustrates the divergent pathways for functionalizing the quinoline core at either the C2 or C8 position.

G Start Quinoline-3-ylmethanamine Scaffold Protect 1. Amine Protection (Boc2O, Et3N) Start->Protect Prevents catalyst poisoning NOxide 2. N-Oxidation (m-CPBA) Protect->NOxide Activates core & installs directing group Branch Divergent Functionalization NOxide->Branch C2 C2-Arylation (Arylboronic acid, KMnO4) Branch->C2 Radical SET Pathway C8 C8-Arylation (Ru(II) cat., Arylboronic acid) Branch->C8 Transition Metal C-H Activation Deprotect1 3a. Deprotection & Reduction C2->Deprotect1 Deprotect2 3b. Deprotection (In situ deoxygenated) C8->Deprotect2 Final1 C2-Functionalized Target Deprotect1->Final1 Final2 C8-Functionalized Target Deprotect2->Final2

Figure 1: Divergent synthetic workflow for the site-selective C2 and C8 functionalization of quinoline-3-ylmethanamine scaffolds.

Experimental Protocols

Protocol A: Scaffold Preparation (Protection and N-Oxidation)

This step prepares the scaffold for both radical and transition-metal-catalyzed functionalizations.

  • Boc Protection: Dissolve quinoline-3-ylmethanamine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.5 equiv) and cool to 0 °C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at room temperature for 4 hours.

  • N-Oxidation: Cool the reaction mixture back to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 equiv) portion-wise. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over Na₂SO₄, and concentrate.

Causality & Self-Validation: m-CPBA is added at 0 °C to strictly control the exothermic peroxy-acid reaction, preventing over-oxidation or degradation of the heterocyclic core. Validation Checkpoint: As the reaction proceeds, the mixture will transition from a clear solution to a cloudy suspension due to the precipitation of the m-chlorobenzoic acid byproduct. TLC (5% MeOH in DCM) will reveal a highly polar, UV-active spot that stains positively with Dragendorff's reagent, confirming N-oxide formation.

Protocol B: Regioselective C2-Arylation via Radical Cross-Coupling

This protocol utilizes a Single-Electron Transfer (SET) pathway to selectively arylate the C2 position.

  • Reaction Setup: In a 50 mL Schlenk tube, combine the N-Boc-quinoline-3-ylmethanamine N-oxide (0.3 mmol), an arylboronic acid (0.6 mmol), and KMnO₄ (0.6 mmol) in anhydrous acetonitrile (3.0 mL).

  • Reaction Conditions: Seal the tube and stir the mixture at 80 °C for 4 hours under an argon atmosphere.

  • Isolation: Cool to room temperature, filter the mixture through a short pad of Celite to remove manganese salts, and wash with ethyl acetate. Concentrate the filtrate and purify via silica gel chromatography.

Causality & Self-Validation: KMnO₄ acts as the sole oxidant, facilitating a SET process that generates nucleophilic aryl radicals directly from the arylboronic acid. These radicals preferentially attack the highly polarized, electrophilic C2 position of the quinoline N-oxide. Validation Checkpoint: The deep purple color of KMnO₄ will gradually turn into a brown precipitate (MnO₂) as the oxidant is consumed, providing a clear visual indicator of reaction progression.

Protocol C: Ru(II)-Catalyzed C8-Arylation and In Situ Deoxygenation

This protocol utilizes transition-metal C–H activation to target the sterically hindered C8 position.

  • Catalyst Assembly: Under an argon atmosphere, charge an oven-dried vial with [RuCl2(p-cymene)]2 (5 mol%), the N-Boc-quinoline-3-ylmethanamine N-oxide (0.15 mmol), arylboronic acid (0.30 mmol), AgOTf (20 mol%), Cu(OTf)₂ (20 mol%), and Li₂CO₃ (2.0 equiv).

  • Solvent & Heating: Add anhydrous 1,2-dimethoxyethane (DME, 1.5 mL). Stir the reaction mixture at 100 °C for 12–16 hours.

  • Isolation: Cool the mixture, filter through Celite, concentrate, and purify via column chromatography.

Causality & Self-Validation: The N-oxide oxygen binds to the Ru(II) center, forming a metallacycle that strictly positions the metal near the C8 hydrogen (peri-position). AgOTf is utilized as a halide scavenger to abstract chloride ligands from the Ru precursor, generating the active cationic Ru species. Remarkably, this Ru(II) system facilitates in situ deoxygenation of the N-oxide after C–C bond formation, bypassing the need for a separate reduction step . Validation Checkpoint: The formation of the active cationic Ru species is visually confirmed by the immediate precipitation of AgCl (a white solid) upon the addition of AgOTf. LC-MS monitoring will initially show the N-oxide adduct mass (M+16), which will smoothly convert to the deoxygenated final product mass (M) over the 12-hour period.

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity across different functionalization pathways, highlighting the robustness of the protocols when applied to the 3-ylmethanamine scaffold.

Functionalization SiteAryl SourceCatalyst / Oxidant SystemIsolated Yield (%)Regioselectivity
C2 Phenylboronic acidKMnO₄ (SET Radical)78%>95:5 (C2:C4)
C2 4-Methoxyphenylboronic acidKMnO₄ (SET Radical)83%>95:5 (C2:C4)
C8 Phenylboronic acid[RuCl2(p-cymene)]2 / AgOTf70%>99:1 (C8:C7)
C8 4-Fluorophenylboronic acid[RuCl2(p-cymene)]2 / AgOTf68%>99:1 (C8:C7)

References

  • General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides. Chemical Science (RSC Publishing), 2022. URL:[Link]

  • C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 2015, 5, 167–175. URL:[Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 2024. URL:[Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing), 2024. URL:[Link]

Microwave-assisted synthesis involving Quinolin-3-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis Involving Quinolin-3-ylmethanamine Hydrochloride: A Guide for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Traditional methods for the synthesis and derivatization of these heterocycles often involve long reaction times, harsh conditions, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates these transformations, leading to higher yields, improved purity, and rapid generation of compound libraries.[5][6][7] This guide provides an in-depth exploration of MAOS principles and a specific, detailed protocol for the derivatization of Quinolin-3-ylmethanamine hydrochloride, a valuable building block for novel drug candidates. We will delve into the mechanistic underpinnings of microwave heating, provide a step-by-step experimental workflow, and address critical safety considerations for researchers.

Part I: The Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)

The Mechanism of Microwave Heating

Unlike conventional conductive heating where heat is transferred inefficiently from an external source through the vessel walls, microwave irradiation heats the reaction mixture directly and volumetrically.[8][9] This rapid and uniform heating is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, continuously attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[8] This constant reorientation generates friction, leading to intense internal heating.[10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat. This mechanism is particularly relevant when using ionic liquids or salts, such as the hydrochloride in the title compound.

The energy from microwave photons is too low to cleave chemical bonds directly, meaning its effect is purely kinetic, accelerating reactions by reaching high temperatures quickly and efficiently.[8]

G cluster_0 Microwave Irradiation cluster_1 Reaction Medium cluster_2 Heating Mechanisms Microwave Microwave Polar_Molecules Polar Molecules (e.g., Solvents, Reagents) Microwave->Polar_Molecules Ions Ionic Species (e.g., Salts, Catalysts) Microwave->Ions Dipolar_Polarization Dipolar Polarization (Molecular Friction) Polar_Molecules->Dipolar_Polarization Ionic_Conduction Ionic Conduction (Collisional Heating) Ions->Ionic_Conduction Rapid_Heating Rapid, Uniform Volumetric Heating Dipolar_Polarization->Rapid_Heating Ionic_Conduction->Rapid_Heating

Caption: Mechanism of microwave energy transfer to a chemical reaction.

Key Advantages of MAOS in Drug Development

The adoption of MAOS provides significant, quantifiable benefits that are particularly impactful in the fast-paced environment of drug discovery.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)Impact on Drug Development
Reaction Time Hours to DaysSeconds to MinutesAccelerates lead optimization cycles.[5]
Energy Input High; heats vessel and surroundingsLower; heats only the reaction mixtureReduces energy costs and environmental impact.[7]
Heating Profile Slow, non-uniform, surface heatingRapid, uniform, internal heatingMinimizes side product formation, improving purity.[7]
Yields Often moderateGenerally higherMore efficient use of valuable starting materials.
Screening Slow library generationRapid parallel synthesisEnables faster screening of a diverse chemical space.[1]

Part II: Application Protocol: Microwave-Assisted N-Alkylation using Quinolin-3-ylmethanamine Hydrochloride

This section details a representative protocol for the N-alkylation of Quinolin-3-ylmethanamine with an activated alkyl halide. This reaction creates a secondary amine, a common motif in pharmacologically active molecules.

Rationale and Significance

Quinolin-3-ylmethanamine serves as a versatile scaffold.[11] The primary amine is a key functional handle for introducing a wide variety of substituents, thereby modulating the compound's physicochemical and pharmacological properties. Using its hydrochloride salt is common for stability and handling, but requires careful consideration in the reaction setup.

Expert Insight: Handling Amine Hydrochloride Salts

The protonated amine in Quinolin-3-ylmethanamine hydrochloride is not nucleophilic. Therefore, the addition of a base is non-negotiable to liberate the free amine in situ.

  • Choice of Base: A non-nucleophilic, organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. They effectively scavenge the HCl released during the reaction without competing in the alkylation. Inorganic bases like K₂CO₃ can also be used but may lead to a heterogeneous mixture, affecting heating uniformity.

  • Stoichiometry: At least two equivalents of base are required: one to neutralize the hydrochloride salt and a second to neutralize the acid generated during the N-alkylation reaction. Using a slight excess (e.g., 2.2 - 2.5 equivalents) is often beneficial to drive the reaction to completion.

Materials and Equipment
  • Reagents:

    • Quinolin-3-ylmethanamine dihydrochloride (Purity >97%)[12]

    • Benzyl bromide (or other suitable alkyl halide)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Dedicated laboratory microwave reactor with sealed-vessel capability and online temperature/pressure monitoring.[13] Note: Domestic microwave ovens must not be used for chemical synthesis due to extreme safety hazards.[14]

    • 10 mL microwave process vial with a magnetic stir bar

    • Crimp sealer for the vial

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add Quinolin-3-ylmethanamine dihydrochloride (e.g., 115.5 mg, 0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous DMF (3 mL) to dissolve the starting material. Add triethylamine (174 µL, 1.25 mmol, 2.5 equiv.) to the solution. Stir for 2 minutes at room temperature.

  • Substrate Addition: Add benzyl bromide (60 µL, 0.5 mmol, 1.0 equiv.) to the reaction mixture.

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following parameters:

    • Temperature: 120 °C

    • Reaction Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Pre-stirring: 15 seconds

  • Cooling: After irradiation is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system before removing it from the cavity.[13]

  • Workup:

    • Open the vial carefully in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 15 mL), followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired N-benzyl-1-(quinolin-3-yl)methanamine.

Caption: General experimental workflow for MAOS N-alkylation.

Part III: Safety in Microwave Chemistry: A Mandate for Researchers

The rapid energy transfer in MAOS creates safety issues that must be managed with properly designed equipment and protocols.[14]

  • Equipment: Only use laboratory microwave reactors designed for chemical synthesis.[14][15] These units have built-in safety interlocks, pressure monitoring, and controlled power delivery that are absent in domestic ovens.

  • Pressure Management: Heating solvents above their atmospheric boiling point in a sealed vessel generates significant pressure.[13]

    • Never exceed the maximum recommended volume for a reaction vial (typically no more than 2/3 full).[16]

    • Always allow the vessel to cool completely before attempting to open it.

    • Be aware of reactions that might generate gaseous byproducts, which can lead to unexpected pressure increases.

  • Solvent Choice: Avoid using low-boiling, flammable solvents like diethyl ether or pentane. If a flammable solvent must be used, ensure the microwave reactor is equipped with appropriate ventilation and vapor sensors.[17] High-boiling polar solvents like DMF, DMSO, NMP, or ethylene glycol are generally preferred for MAOS.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. When handling hot microwave vials, thermal gloves are recommended.[16] All operations should be conducted within a certified chemical fume hood.[14]

Conclusion

Microwave-assisted organic synthesis represents a paradigm shift in synthetic chemistry, offering unparalleled speed and efficiency. By understanding the fundamental principles of microwave heating and adhering to rigorous safety protocols, researchers can effectively leverage this technology to accelerate the discovery and development of novel quinoline-based therapeutics. The protocol provided herein serves as a robust starting point for the derivatization of Quinolin-3-ylmethanamine hydrochloride, enabling the rapid synthesis of compound libraries for biological evaluation.

References

  • PMC (PubMed Central). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Taylor & Francis Online. Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. [Link]

  • ResearchGate. Microwave-assisted Synthesis of Quinolines. [Link]

  • PMC (PubMed Central). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. [Link]

  • Scribd. Laboratory Microwave Safety Precautions | PDF. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • SPC (Sami Publishing Company). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • Organic Chemistry Portal. Microwave Synthesis. [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. [Link]

  • Kalstein. General Precautions for the Safe Use of a Microwave Digester in a Medical Laboratory. [Link]

  • Kansas State University. Microwave Safety. [Link]

  • SpringerLink. Microwave-Assisted Syntheses in Organic Chemistry. [Link]

  • NSTA. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. [Link]

  • International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). [Link]

  • ResearchGate. General strategies for the synthesis of quinoline derivatives. Reagents.... [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]

  • PMC (PubMed Central). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • ResearchGate. Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • International Journal of Science and Healthcare Research. An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]

  • PubChem - NIH. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745. [Link]

  • Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of Quinolin-3-ylmethanamine in dichloromethane

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Troubleshooting Solubility Issues in Dichloromethane (DCM)

Welcome to the technical support center for Quinolin-3-ylmethanamine. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for common solubility challenges encountered when using dichloromethane (DCM) as a solvent. Our approach is to explain the chemical principles behind each step, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Quinolin-3-ylmethanamine in dichloromethane, but it's not working. What is the most common cause of this issue?

The most prevalent reason for the insolubility of Quinolin-3-ylmethanamine in DCM is that you are likely working with a salt form of the compound, most commonly the Quinolin-3-ylmethanamine dihydrochloride [1][2].

Scientific Rationale: Quinolin-3-ylmethanamine is a basic compound due to the lone pair of electrons on its amine nitrogen, which can accept protons.[3][4] To enhance shelf-life and stability, amines are frequently supplied as their hydrochloride (or other) salts.[1][5] These salts are ionic compounds with high crystal lattice energy. Dichloromethane is a moderately polar, aprotic solvent that is incapable of overcoming the strong ionic forces holding the salt crystal together.[6][7] Therefore, while the neutral "free base" form of the amine may be soluble in DCM, the salt form is essentially insoluble.[7] This is analogous to trying to dissolve table salt (sodium chloride) in oil.

Q2: How can I determine if my sample is the free base or the dihydrochloride salt?

Verifying the form of your compound is the critical first step in troubleshooting. You can do this by checking several key identifiers on the product vial, certificate of analysis, or supplier webpage.

Actionable Steps:

  • Check the Chemical Name: The label will explicitly state "dihydrochloride" or a similar salt designation if it is not the free base.[1]

  • Verify the CAS Number: The free base and its salts have different CAS numbers.

  • Compare Molecular Formulas and Weights: The addition of two HCl molecules significantly increases the molecular weight.

  • Review Physical Properties: Salts typically have much higher melting points than their corresponding free bases.

Data Presentation: Property Comparison

PropertyQuinolin-3-ylmethanamine (Free Base)Quinolin-3-ylmethanamine dihydrochloride
Molecular Formula C₁₀H₁₀N₂[8]C₁₀H₁₂Cl₂N₂[2]
Molecular Weight ~158.20 g/mol [8]~231.12 g/mol [1][2]
CAS Number 7521-70-2[8]31842-22-5[2]
Physical Form SolidSolid
Melting Point Not widely reported225-230 °C
Predicted pKa 8.34 ± 0.29[9]N/A (It is a salt)
Q3: My compound is the dihydrochloride salt. How do I make it soluble for my reaction in DCM?

You must first convert the salt into its neutral, "free base" form. This is a standard organic chemistry procedure known as a basic workup or "free-basing."[5][7] The process involves neutralizing the hydrochloride salt with a mild base, which deprotonates the ammonium ion, yielding the organic-soluble neutral amine.

Experimental Protocol: Free-Basing Quinolin-3-ylmethanamine Dihydrochloride

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the Quinolin-3-ylmethanamine dihydrochloride in a minimal amount of deionized water.

  • Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add the saturated NaHCO₃ solution while gently swirling. You may observe gas (CO₂) evolution. Continue adding the base until the gas evolution ceases and the aqueous layer is basic (test with pH paper, target pH > 8). The neutral free base may appear as a milky suspension or an oil.

  • Extraction: Add a volume of DCM to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The denser DCM layer will be on the bottom.[7]

  • Repeat Extraction: Drain the lower organic (DCM) layer into a clean flask. Add a fresh portion of DCM to the separatory funnel and repeat the extraction two more times to ensure all the free base has been recovered from the aqueous layer.

  • Combine & Dry: Combine all the organic extracts. Dry the solution by adding anhydrous Na₂SO₄ or MgSO₄, swirling, and letting it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolate Product: Filter off the drying agent. Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the Quinolin-3-ylmethanamine free base, which should now be soluble in fresh, anhydrous DCM.

Visualization: Chemical Conversion Workflow

Salt Quinolin-3-ylmethanamine Dihydrochloride (Water Soluble, DCM Insoluble) Base Add Saturated NaHCO₃ (aq) Salt->Base Neutralize FreeBase Quinolin-3-ylmethanamine (Free Base) (Water Insoluble, DCM Soluble) Base->FreeBase Extraction Extract with DCM FreeBase->Extraction Final Dried DCM Solution of Free Base Extraction->Final

Caption: Free-basing converts the DCM-insoluble salt to the soluble free base.

Q4: I have the free base, but solubility in DCM is still limited. What are my next options?

If the confirmed free base still exhibits poor solubility, the issue may stem from polarity mismatch, intermolecular forces (like hydrogen bonding), or high concentration.[10][11] Here is a systematic approach to address this.

Visualization: Troubleshooting Workflow

Start Start: Compound Insoluble in DCM CheckForm Q: Is it the free base or a salt? Start->CheckForm SaltPath It's a salt (e.g., Dihydrochloride) CheckForm->SaltPath Salt FreeBasePath It's the free base CheckForm->FreeBasePath Free Base FreeBaseProtocol Perform Free-Basing Protocol (See Q3) SaltPath->FreeBaseProtocol StillInsoluble Q: Still Insoluble? FreeBasePath->StillInsoluble FreeBaseProtocol->StillInsoluble Options Try Physical Methods: - Gentle Warming - Sonication - Reduce Concentration StillInsoluble->Options Yes CoSolvent Use a Co-solvent (See Q5) StillInsoluble->CoSolvent Yes Success Problem Solved StillInsoluble->Success No Options->Success CoSolvent->Success

Caption: A logical workflow for troubleshooting solubility issues.

Physical Methods to Enhance Dissolution:

  • Gentle Warming: Gently warming the mixture can increase solubility.[7][12] However, be cautious, as amines can react with DCM, especially with prolonged heating.[13]

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the rate of dissolution by providing localized energy.[7]

  • Particle Size Reduction: If you have solid chunks, grinding the material into a fine powder with a mortar and pestle will increase the surface area available for solvation.[12][14]

Q5: Can I use a co-solvent with DCM to improve the solubility of the free base?

Yes, using a co-solvent is a highly effective technique.[12][15] Adding a small amount of a more polar, miscible solvent can disrupt the intermolecular forces of the solute and create a solvent environment with a more favorable polarity for dissolution.

Scientific Rationale: The principle of "like dissolves like" governs solubility.[14] While Quinolin-3-ylmethanamine has a large nonpolar aromatic structure, the primary amine group (-NH₂), is quite polar and capable of hydrogen bonding. DCM, being aprotic, cannot act as a hydrogen bond donor. A polar co-solvent can interact more effectively with the amine group, helping to pull the molecule into solution.

Data Presentation: Co-solvent Selection Guide

Co-solventTypeStarting % (v/v)Considerations
Methanol (MeOH) Polar, Protic1-10%Highly effective for polar groups. Caution: As a protic solvent and nucleophile, it can interfere with certain reactions (e.g., acylations).[16]
Ethanol (EtOH) Polar, Protic1-10%Similar to methanol but less volatile and often less reactive.
N,N-Dimethylformamide (DMF) Polar, Aprotic1-5%Excellent solubilizing power for polar compounds. High boiling point can make it difficult to remove.[11]
Dimethyl Sulfoxide (DMSO) Polar, Aprotic1-5%Very strong solvent. Also has a very high boiling point and can be difficult to remove completely.[11]

Experimental Protocol: Using a Co-solvent

  • Attempt to dissolve the Quinolin-3-ylmethanamine free base in the final target volume of DCM.

  • While stirring vigorously, add the chosen co-solvent dropwise.

  • Continue adding the co-solvent until the solid is fully dissolved. Use the minimum amount necessary to achieve a clear solution.

Q6: Are there any chemical safety concerns when using Quinolin-3-ylmethanamine in DCM?

Yes. While generally a stable combination for many lab procedures at room temperature, it is crucial to be aware that amines can undergo exothermic reactions with chlorinated solvents like dichloromethane, particularly upon heating or during long-term storage.[13] These reactions can be complex and may lead to pressure buildup.

Safety Recommendations:

  • Avoid Distillation: Do not distill or concentrate solutions of amines in DCM to dryness without careful evaluation, as this can initiate a reaction.[13]

  • Limit Heating: If warming is necessary to aid solubility, use gentle heat (e.g., a 30-40°C water bath) for a limited time. Do not reflux for extended periods unless the reaction is known to be safe.

  • Storage: Prepare solutions of amines in DCM fresh for use whenever possible. Avoid storing these solutions for extended periods.

References

  • Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745. PubChem - NIH. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NCBI. [Link]

  • Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. MDPI. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry. [Link]

  • Alternatives to Dichloromethane for Teaching Laboratories. American Chemical Society Publications. [Link]

  • Organic Chemistry II. [Link]

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Amines. [Link]

  • Basicity of Amines. Chemistry Steps. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. [Link]

  • Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45792497. PubChem - NIH. [Link]

  • C-QUINOLIN-3-YL-METHYLAMINE | CAS 7521-70-2. LookChem. [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

Sources

Minimizing side reactions during acylation of Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Amine Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective acylation of bifunctional molecules.

Quinolin-3-ylmethanamine presents a classic chemoselectivity challenge: it features a highly nucleophilic primary aliphatic amine and a moderately nucleophilic, basic quinoline nitrogen. The goal of this guide is to provide you with the mechanistic understanding and field-proven protocols necessary to achieve quantitative mono-acylation of the primary amine while completely suppressing diacylation and quinoline N-quaternization.

Mechanistic Workflow & Causality

To establish a baseline for our troubleshooting, we must first map the divergent pathways this reaction can take based on your choice of reagents and conditions.

G Substrate Quinolin-3-ylmethanamine (Target: Primary Amine) Harsh Harsh Conditions (Acyl Chlorides, Heat, DMAP) Substrate->Harsh Poor Selectivity Mild Mild Conditions (Active Esters, EDC/HOBt, 0°C) Substrate->Mild Optimized Control Diacyl Diacylated Imide (Over-reaction) Harsh->Diacyl Excess Electrophile Quat Acylquinolinium Salt (N-Heterocycle Attack) Harsh->Quat Loss of Chemoselectivity Mono Mono-N-Acylated Amide (Kinetic Product) Mild->Mono High Yield

Reaction pathways and chemoselectivity in quinolin-3-ylmethanamine acylation.

Troubleshooting & FAQs

Q: Why am I observing diacylation of the primary amine even when using exactly 1.0 equivalent of acyl chloride? Causality & Solution: Acyl chlorides are highly reactive electrophiles. During standard dropwise addition, the local concentration of the acylating agent in the solvent droplet is vastly higher than in the bulk solution. If the initially formed mono-amide deprotonates, it can compete with the unreacted primary amine for the acyl chloride, leading to diacylation[1]. Validation: To mitigate this, utilize "inverse addition"—adding the amine slowly to a dilute solution of the acylating agent at 0 °C. For an even more robust solution, abandon acyl chlorides in favor of less reactive electrophiles like active esters (e.g., NHS esters) or mixed anhydrides, which drastically reduce the thermodynamic drive for imide formation[2].

Q: My reaction mixture turns dark brown/red, and my yield is poor. What is happening to the quinoline core? Causality & Solution: The color change is a hallmark of quinoline N-acylation. The pyridine-like nitrogen in the quinoline ring can attack highly reactive acyl chlorides, forming an unstable acylquinolinium intermediate. This highly electrophilic species is prone to polymerization, ring-opening, or attack by trace moisture[3]. Validation: Exploit the kinetic difference between the two nitrogens. The primary aliphatic methanamine is kinetically much faster to react. By strictly maintaining the reaction temperature at 0 °C and avoiding excess acylating agent, you favor the kinetic mono-acylation product.

Q: Should I use Pyridine, TEA, or DIPEA as the base? Causality & Solution: Do not use pyridine or 4-dimethylaminopyridine (DMAP). These nucleophilic bases intentionally form hyper-reactive acylpyridinium intermediates that will indiscriminately acylate both the primary amine and the quinoline nitrogen[4]. Instead, use N,N-Diisopropylethylamine (DIPEA). The steric bulk of the isopropyl groups prevents DIPEA from acting as a nucleophile; it acts purely as a Brønsted base to neutralize the HCl byproduct without generating hyper-reactive intermediates[5].

Quantitative Data: Reagent Selection Matrix

To optimize your workflow, select your acylating agent based on the acceptable risk profile for your specific substrate. The table below summarizes the empirical side-reaction risks associated with different activation strategies.

Acylation StrategyRelative ReactivityDiacylation RiskQuinoline N-Acylation RiskRecommended Base
Acyl Chloride Very HighHigh (>15%)Moderate to HighDIPEA (Strictly 1.1 eq)
Anhydride HighModerate (~5%)LowTEA or DIPEA
EDC / HOBt ModerateVery Low (<1%)Very LowDIPEA
NHS Active Ester Low (Highly Selective)None ObservedNone ObservedNone Required

Self-Validating Experimental Protocol

If you are experiencing persistent side reactions with acyl chlorides, I strongly recommend switching to an in-situ active ester generation method. The following protocol utilizes EDC/HOBt coupling, which provides exceptional chemoselectivity for primary amines over heteroaromatic nitrogens.

Chemoselective Mono-Acylation of Quinolin-3-ylmethanamine via EDC/HOBt Coupling

Self-Validation Checkpoint: Because this protocol avoids acyl chlorides entirely, the reaction solution should remain pale yellow throughout the process. A shift to a deep red or black color indicates a failure in temperature control, leading to quinoline N-acylation.

Step 1: Preparation & Solvation In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve the target carboxylic acid (1.05 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: Anhydrous conditions are critical here to prevent the competitive hydrolysis of the highly sensitive O-acylisourea intermediate formed in the next step.

Step 2: Carboxylic Acid Activation Cool the solution to 0 °C using an ice-water bath. Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.1 eq). Stir for 15 minutes. Causality: EDC activates the acid, but the resulting O-acylisourea is unstable and prone to rearrangement into an unreactive N-acylurea. HOBt rapidly traps the intermediate to form a stable, yet sufficiently reactive, active ester[3].

Step 3: Substrate Addition Dissolve Quinolin-3-ylmethanamine (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated ester mixture over 10 minutes.

Step 4: Base Addition Add DIPEA (2.0 eq) dropwise to the mixture[5]. Causality: DIPEA neutralizes the HCl salt from the EDC reagent and ensures the primary amine of the quinoline substrate remains fully deprotonated and nucleophilic. Its steric bulk ensures it does not interfere with the active ester.

Step 5: Monitoring & Validation Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction via TLC (e.g., 5% MeOH in DCM). Validation: You should observe the complete disappearance of the baseline amine spot and the appearance of a single new UV-active spot. If a second, higher-Rf spot appears, it is a strong indicator of diacylation, meaning the reaction was allowed to run too warm or for too long.

Step 6: Workup Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. The mild basic wash removes unreacted carboxylic acid and the HOBt byproduct, leaving the highly pure mono-acylated quinoline derivative in the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • ResearchGate. "Chemoselective N-acetylation of primary aliphatic amines promoted by pivalic or acetic acid using ethyl acetate as an acetyl donor". ResearchGate. Available at:[Link]

  • Google Patents. "WO2008136756A1 - Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals". Google Patents.
  • MDPI. "Design, Synthesis, and Utility of Defined Molecular Scaffolds". MDPI Organics. Available at: [Link]

  • YouTube / Organic Process Research & Development. "Acylation of Amines, Part 2: Other Electrophiles". YouTube. Available at: [Link]

Sources

Purification methods for Quinolin-3-ylmethanamine derivatives post-synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification . As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges associated with isolating Quinolin-3-ylmethanamine derivatives .

These molecules possess a unique dual-basicity profile: a highly basic primary aliphatic amine (


) and a weakly basic quinoline nitrogen (

). This dual nature frequently leads to mixed-mode retention on silica, severe peak tailing, and co-elution with synthetic byproducts. This guide provides field-proven, mechanistically grounded solutions to these issues.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My quinolin-3-ylmethanamine derivative is severely streaking on normal-phase silica gel, resulting in poor recovery. Why is this happening, and how do I fix it? The Causality: Standard silica gel (


) surfaces are densely populated with weakly acidic silanol groups (-SiOH). When you load a basic amine, the primary amine nitrogen acts as both a strong hydrogen bond acceptor and a proton acceptor. This triggers a secondary ion-exchange mechanism alongside standard adsorption/partitioning. The amine gets "stuck" to the deprotonated siloxanes, causing the band to smear across the column (tailing) or irreversibly adsorb.
The Solution:  You must dynamically passivate the silica column. Add a sacrificial basic modifier, such as 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (

), to your mobile phase (e.g., Dichloromethane/Methanol). The TEA competitively binds to the acidic silanol sites, neutralizing them and allowing your target amine to elute strictly based on its polarity[1].

Q2: I have a complex crude mixture with non-basic impurities. Can I avoid chromatography entirely? The Causality: Yes, through liquid-liquid acid-base extraction. Because your target molecule contains basic nitrogens, its solubility is highly pH-dependent. At a pH below 3, both the primary amine and the quinoline nitrogen protonate, forming a highly polar, water-soluble dicationic salt. Non-basic organic impurities remain lipophilic. By extracting the aqueous layer, discarding the organic impurities, and subsequently raising the aqueous pH above 10, you deprotonate the target molecule. It becomes lipophilic again and can be cleanly extracted back into a fresh organic solvent[2]. The Solution: Follow Protocol A below for a self-validating acid-base extraction workflow.

Q3: During Reverse Phase HPLC (RP-HPLC) purification, my peaks are broad and asymmetric. What mobile phase adjustments are required? The Causality: Even on end-capped C18 columns, residual unreacted silanols remain. In a neutral, unbuffered mobile phase, basic amines interact with these silanols, causing tailing. You must control the ionization state of both the analyte and the stationary phase[3]. The Solution: You have two distinct thermodynamic pathways:

  • Low pH Strategy (pH ~2): Use 0.1% Trifluoroacetic acid (TFA). This protonates the amine (making it polar) but also fully protonates the surface silanols (neutralizing their charge). The TFA acts as a hydrophobic ion-pairing agent, restoring retention time on the C18 column while ensuring sharp peaks.

  • High pH Strategy (pH ~10): Use 10 mM Ammonium Bicarbonate. This fully deprotonates the primary amine, converting it to its neutral, highly hydrophobic free-base form. This maximizes C18 partitioning and eliminates electrostatic interactions with silanols. Ensure your column is rated for high-pH stability (e.g., hybrid silica).

Section 2: Quantitative Data Summaries

Table 1: Mobile Phase Modifiers for Amine Chromatography

Modifier Phase Type Typical Conc. Mechanism of Action Volatility / Removal
Triethylamine (TEA) Normal Phase 1 - 5% (v/v) Competitively binds acidic silanols. Moderate; requires high vacuum to remove traces.
Ammonium Hydroxide Normal Phase 0.5 - 1% (v/v) Neutralizes silanols; increases mobile phase polarity. High; easily removed via rotary evaporation.
Trifluoroacetic Acid Reverse Phase 0.05 - 0.1% Lowers pH to < 2.5; acts as an ion-pairing agent. Low; leaves target as a TFA salt.

| Ammonium Bicarbonate | Reverse Phase | 10 - 20 mM | Raises pH to ~10; neutralizes basic amines for C18 retention. | High; lyophilizes completely (volatile buffer). |

Table 2: Acid-Base Extraction pH Targets for Quinolin-3-ylmethanamine

Target State Target pH Reagent Used Phase Location of Product
Protonated (Salt) pH < 3.0 1M HCl (aq) Aqueous Layer

| Deprotonated (Free Base) | pH > 10.0 | 2M NaOH (aq) | Organic Layer (e.g., DCM, EtOAc) |

Section 3: Standard Operating Procedures

Protocol A: Acid-Base Extraction for Quinolin-3-ylmethanamine

This protocol is a self-validating system; the phase transfer of the compound is visually confirmed via pH testing.

  • Dissolution: Dissolve the crude synthetic mixture in an immiscible organic solvent, preferably Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Transfer to a separatory funnel.

  • Acidification & Extraction: Add an equal volume of 1M aqueous HCl. Stopper and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The protonated quinolin-3-ylmethanamine salt is now in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Self-Validation: Check the pH of the aqueous layer; it must be < 3. If not, repeat the acid wash.

  • Organic Wash: Wash the collected aqueous layer once with 10 mL of fresh DCM to remove trace lipophilic impurities. Discard this organic wash.

  • Basification: Place the aqueous flask in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH dropwise while stirring until the solution reaches pH > 10 (verify with pH paper). The solution will likely become cloudy as the free-base amine precipitates/oils out.

  • Final Extraction: Transfer the basified aqueous mixture back to a clean separatory funnel. Extract three times with 20 mL portions of DCM.

  • Isolation: Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified free-base amine.
    
Protocol B: Triethylamine-Modified Flash Chromatography
  • Column Preparation: Pack the silica gel column using a non-polar solvent mixture (e.g., 100% DCM) containing 2% Triethylamine (TEA)[1].

  • Equilibration (Critical Step): Flush the column with at least 3 column volumes (CV) of the TEA-containing solvent. Causality: This pre-saturates and neutralizes the active silanol sites before the analyte is introduced.

  • Loading: Dissolve the free-base amine in a minimum volume of DCM and load it onto the column head.

  • Elution: Elute using a gradient of DCM to 10% Methanol in DCM, maintaining 1-2% TEA throughout the entire gradient.

  • Post-Processing: Pool the product-containing fractions. To remove residual TEA, co-evaporate the concentrated product with toluene (2 x 10 mL) on a rotary evaporator, followed by high vacuum overnight.

Section 4: Process Visualizations

AcidBaseExtraction Start Crude Quinolin-3-ylmethanamine in Organic Solvent (e.g., DCM) AcidWash Add 1M HCl (aq) Extract & Separate Start->AcidWash OrgWaste Organic Phase (Neutral/Acidic Impurities) AcidWash->OrgWaste Discard/Save AqPhase1 Aqueous Phase (pH < 3) (Protonated Amine Salt) AcidWash->AqPhase1 Keep Basify Add 2M NaOH (aq) Adjust to pH > 10 AqPhase1->Basify AqPhase2 Basified Aqueous Phase (Free Base Amine) Basify->AqPhase2 OrgExtract Extract with DCM/EtOAc Separate & Dry AqPhase2->OrgExtract PureProd Purified Quinolin-3-ylmethanamine (Evaporate Solvent) OrgExtract->PureProd Organic Layer

Liquid-liquid acid-base extraction workflow for isolating basic quinolin-3-ylmethanamine derivatives.

HPLC_Optimization Problem Poor Peak Shape / Tailing in RP-HPLC Cause Secondary Silanol Interactions with Basic Amine Problem->Cause Sol1 Low pH Strategy (pH ~2) Add 0.1% TFA Cause->Sol1 Acidic Modifier Sol2 High pH Strategy (pH ~10) 10mM NH4HCO3 Cause->Sol2 Basic Buffer Mech1 Protonates silanols & amine. TFA acts as ion-pair. Sol1->Mech1 Mech2 Deprotonates amine. Increases hydrophobicity. Sol2->Mech2 Result Sharp, Symmetrical Peaks Mech1->Result Mech2->Result

RP-HPLC mobile phase optimization strategies to mitigate secondary silanol interactions for amines.

Section 5: References

  • Chemistry LibreTexts . 4.8: Acid-Base Extraction. LibreTexts Project. Available at:[Link]

  • Research Journal of Pharmacy and Technology (RJPT) . Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT Online. Available at:[Link]

Sources

Technical Support Center: Advanced Troubleshooting for Quinolin-3-ylmethanamine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges when coupling Quinolin-3-ylmethanamine (3-(aminomethyl)quinoline) with sterically hindered partners. While the methylene spacer in this molecule provides more flexibility than a direct aminoquinoline, the bulky bicyclic quinoline system can still induce significant steric hindrance. This is especially true when attempting to couple it with


-disubstituted carboxylic acids or ortho-substituted aryl halides.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these steric barriers in both amide bond formation and Buchwald-Hartwig cross-coupling reactions.

Section 1: Overcoming Steric Hindrance in Amide Bond Formation

Q1: Why do standard carbodiimide reagents (EDC/DCC) fail when coupling Quinolin-3-ylmethanamine with bulky carboxylic acids?

A: The failure of standard carbodiimides is rooted in the reaction mechanism. Carbodiimides react with carboxylic acids to form an O-acylisourea intermediate. When the carboxylic acid is sterically hindered (e.g., possessing a quaternary


-carbon), the bulky quinoline ring of the approaching Quinolin-3-ylmethanamine physically clashes with the intermediate[1]. Because the nucleophilic attack is slowed down by this steric blockade, the O-acylisourea undergoes an intramolecular rearrangement into an unreactive N-acylurea. This is a dead-end byproduct that consumes your starting material without yielding the desired amide.
Q2: Which coupling reagents are recommended to bypass this steric barrier?

A: To overcome severe steric bulk, you must use reagents that generate highly reactive, yet sterically accessible, active esters or halides:

  • COMU / HATU: Uronium salts based on HOAt (HATU) or Oxyma (COMU) are vastly superior to standard HOBt-based reagents. COMU, in particular, offers a highly reactive intermediate with a less sterically demanding transition state, while also avoiding the explosive risks associated with HOBt/HOAt[2].

  • Acyl Fluorides (via BTFFH or TFFH): For extreme steric hindrance, converting the acid to an acyl fluoride in situ is highly effective. The unique nature of the carbonyl-fluoride bond minimizes steric bulk during the nucleophilic attack, allowing the bulky quinolin-3-ylmethanamine to approach easily[3].

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected performance of various coupling reagents when reacting Quinolin-3-ylmethanamine with a sterically hindered


-disubstituted acid.
Coupling ReagentActivation IntermediateSuitability for Hindered SubstratesTypical Yield (%)Epimerization Risk
EDC / HOBt Active Ester (OBt)Poor< 30%Moderate
HATU Active Ester (OAt)Excellent80 - 95%Low
COMU Active Ester (Oxyma)Excellent85 - 98%Very Low
BTFFH Acyl FluorideOutstanding90 - 99%Minimal
Protocol 1: Self-Validating COMU-Mediated Amide Coupling

This protocol utilizes COMU to drive the coupling of hindered substrates to completion.

Workflow Step1 1. Activation Mix Acid, COMU, DIPEA Step2 2. Nucleophilic Attack Add Quinolin-3-ylmethanamine Step1->Step2 Step3 3. Agitation Stir 1-2h at RT Step2->Step3 Step4 4. Validation TLC/LCMS Check Step3->Step4 Step5 5. Workup Aqueous Wash & Extract Step4->Step5

Self-validating experimental workflow for COMU-mediated amide coupling reactions.

Step-by-Step Methodology:

  • Activation: In a dry reaction vial under nitrogen, dissolve the sterically hindered carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature to form the active Oxyma ester.

  • Coupling: Add Quinolin-3-ylmethanamine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours.

  • Self-Validation (Crucial): Before quenching, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LCMS. Confirm the disappearance of the active ester mass and the appearance of the product mass. Causality note: If unreacted active ester remains, the steric barrier is exceptionally high; elevate the temperature to 40°C for 1 additional hour to overcome the activation energy barrier[1].

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers heavily with brine to remove DMF and the water-soluble Oxyma byproduct. Dry over 
    
    
    
    and concentrate in vacuo.

Section 2: Buchwald-Hartwig Amination with Hindered Aryl Halides

Q3: How do I select the right Palladium ligand for C-N cross-coupling with sterically hindered aryl chlorides?

A: When coupling a primary amine like Quinolin-3-ylmethanamine with a bulky aryl halide, BrettPhos is the optimal choice[4].

Density Functional Theory (DFT) calculations and kinetic studies reveal a critical mechanistic divergence between ligands: the rate-limiting step for Pd-BrettPhos systems is oxidative addition, whereas for Pd-RuPhos, it is reductive elimination[5]. Because primary amines are less sterically demanding than secondary amines during the reductive elimination phase, BrettPhos's highly electron-rich and bulky diisopropylaniline scaffold perfectly accelerates the difficult oxidative addition of the hindered aryl halide without bottlenecking the subsequent elimination step[6].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd + Ar-X PdII_Ar Ar-Pd(II)(L)-X OxAdd->PdII_Ar AmineCoord Quinolin-3-ylmethanamine Coordination PdII_Ar->AmineCoord PdII_Amine Ar-Pd(II)(L)-NH2R AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)(L)-NHR Deprot->PdII_Amido RedElim Reductive Elimination (Rate-limiting for RuPhos) PdII_Amido->RedElim RedElim->Pd0 - Product Product Coupled Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Protocol 2: BrettPhos-Catalyzed Buchwald-Hartwig Amination

This protocol is specifically optimized for primary amines reacting with challenging aryl mesylates or chlorides[4].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

    
     (2.5 mol%) and BrettPhos ligand (5.0 mol%) in anhydrous toluene (2 mL). Stir for 15 minutes to ensure the formation of the active Pd(0)L complex.
    
  • Substrate Addition: To the pre-activated catalyst solution, add the sterically hindered aryl halide (1.0 eq, 1.0 mmol), Quinolin-3-ylmethanamine (1.2 eq, 1.2 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 eq). Add an additional 3 mL of anhydrous toluene.

  • Reaction: Seal the reaction vial tightly, remove it from the glovebox, and heat at 100°C for 12 to 24 hours under vigorous stirring.

  • Self-Validation: Perform a TLC check (Hexanes/EtOAc). The primary amine (Quinolin-3-ylmethanamine) should be fully consumed. If the reaction stalls, check for catalyst poisoning (e.g., incompatible functional groups like nitro or azo groups which interfere with the base or catalyst)[7].

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, eluting thoroughly with EtOAc. Concentrate the filtrate and purify via column chromatography.

Section 3: Alternative Strategies for Extreme Steric Hindrance

Q4: What if the coupling still fails despite using HATU/COMU or BrettPhos?

A: If steric hindrance is insurmountable via standard condensation (e.g., coupling with an extremely bulky adamantyl or tertiary carbon center), you must fundamentally change the reaction mechanism.

Consider the Isocyanate-Grignard approach . By converting the Quinolin-3-ylmethanamine into an isocyanate (using triphosgene) and reacting it with a Grignard reagent derived from the bulky partner, you completely bypass the crowded tetrahedral intermediate characteristic of standard amide couplings. The direct addition of Grignard reagents to isocyanates has been proven to form extremely hindered amides in high yields where all traditional coupling reagents fail[8].

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. acs.org. 5

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. nih.gov. 6

  • Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands - Benchchem. benchchem.com. 4

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. libretexts.org. 7

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. rsc.org. 3

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. benchchem.com. 1

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. bachem.com. 2

  • The Synthesis of Sterically Hindered Amides - CHIMIA. chimia.ch. 8

Sources

Handling moisture sensitivity of Quinolin-3-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of Quinolin-3-ylmethanamine Hydrochloride

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, degraded reagents, and failed syntheses when working with amine hydrochlorides. Quinolin-3-ylmethanamine hydrochloride is a critical building block in drug discovery, but its extreme hygroscopicity demands rigorous handling. This guide provides field-proven, self-validating protocols to ensure your experiments succeed.

Part 1: The Causality of Moisture Sensitivity

To troubleshoot effectively, we must first understand the mechanism of failure. Quinolin-3-ylmethanamine hydrochloride consists of a protonated primary amine and a chloride counterion. This highly polar crystal lattice creates a strong thermodynamic driving force for hydrogen bonding with atmospheric water.

When exposed to ambient humidity, the powder undergoes hygroscopic uptake , absorbing moisture until it clumps, cakes, or even deliquesces (dissolves in its own absorbed water)[1]. In downstream applications—such as anhydrous amide couplings using HATU or EDC—this absorbed water acts as a competing nucleophile, rapidly hydrolyzing your activated ester intermediates and destroying your reaction yield. Furthermore, the invisible mass of absorbed water means that weighing "100 mg" of the wet powder yields significantly less active pharmaceutical intermediate (API) than calculated, destroying your stoichiometry[1].

G A Quinolin-3-ylmethanamine HCl (Dry Powder) B Ambient Moisture Exposure (Hygroscopic Uptake) A->B C Hydration & Clumping (Deliquescence) B->C D Weighing Inaccuracy (Lower Active Moles) C->D E Amide Coupling Failure (Excess Unreacted Acid) D->E

Pathway of moisture-induced degradation and downstream coupling failure.

Part 2: Troubleshooting Guide & FAQs

Q1: My Quinolin-3-ylmethanamine hydrochloride powder has formed hard clumps in the bottle. Can I still use it? A1: Clumping is the first physical indicator of moisture absorption. If the clumping is minor and the powder is still white, you can transfer the bottle to a glovebox or low-humidity environment, gently break up the clumps with a dry spatula, and dry it under high vacuum[1]. However, if the powder is severely caked, sticky, or discolored, it has likely undergone hydrolysis or deliquescence. In this case, it must be discarded or recrystallized, as its purity and molar mass are compromised.

Troubleshooting Start Observe Clumping in Reagent Bottle Check Is the caking severe or discolored? Start->Check Severe Yes: Discard or Recrystallize Check->Severe Yes Minor No: Transfer to Glovebox Check->Minor No Action Crush gently, dry under vacuum, prepare anhydrous stock Minor->Action Validate Verify purity via HPLC/NMR Action->Validate

Decision tree for handling clumped moisture-sensitive amine hydrochlorides.

Q2: I am experiencing low yields in my amide coupling reactions using this hydrochloride salt. What is going wrong? A2: Beyond moisture contamination, the primary reason for failure is incomplete neutralization. Quinolin-3-ylmethanamine hydrochloride is a salt; the amine is protonated (


) and therefore non-nucleophilic. To participate in an amide coupling, it must be deprotonated to the free amine. If you are using inorganic bases (like 

), they often have poor solubility in organic solvents (like DMF or MeCN), leading to sluggish deprotonation[2]. You must use a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to drive the equilibrium forward[2].

Q3: How do I accurately weigh this compound without it absorbing moisture on the balance? A3: Never leave the primary container open to the atmosphere. Have all equipment ready beforehand. The best practice is to use the "weighing by difference" method under a dry atmosphere, rapidly transferring the powder to a tared vial containing anhydrous solvent[1]. Alternatively, utilize Schlenk techniques to prepare a bulk anhydrous stock solution, which allows for precise volumetric dispensing without exposing the solid to air[3].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Glovebox-Free Handling and Anhydrous Stock Preparation

Causality: Volumetric dispensing of an anhydrous stock solution eliminates the need for repeated handling of the solid powder, preventing cumulative moisture exposure and ensuring long-term stability[4]. Steps:

  • Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at 120°C for 4 hours. Cool under a stream of dry inert gas (Nitrogen or Argon)[3].

  • Rapid Transfer: Tare a sealed vial containing the compound. Quickly transfer an approximate mass of the powder into the Schlenk flask against a positive counter-flow of inert gas. Re-seal and re-weigh the vial to determine the exact mass transferred by difference.

  • Solvation: Using a dry syringe with an 18- to 21-gauge needle (to prevent septum coring), inject a calculated volume of anhydrous solvent (e.g., DMF or DCM stored over 3Å molecular sieves) through the septum to achieve the desired molarity[3].

  • Storage: Aliquot the stock solution into single-use vials flushed with argon. Store at 2-8°C protected from light to prevent thermal and photolytic degradation[4].

  • Self-Validation System: Extract a 1.0 mL aliquot of the final stock solution and perform a Karl Fischer titration. The protocol is validated if the water content is <50 ppm. If >50 ppm, the transfer process introduced moisture; add activated 3Å molecular sieves to the vial for 24 hours before use.

Protocol 2: In Situ Neutralization for Anhydrous Amide Coupling

Causality: A soluble organic tertiary amine is required to liberate the free nucleophilic amine from the hydrochloride salt without introducing aqueous workups that would ruin an anhydrous coupling environment[2]. Steps:

  • Activation: In a flame-dried flask under argon, dissolve your carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Amine Addition: Add the anhydrous stock solution of Quinolin-3-ylmethanamine hydrochloride (1.1 eq) prepared in Protocol 1.

  • Neutralization: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). (Causality breakdown: 1.0 eq neutralizes the hydrochloride salt, 1.0 eq neutralizes the acidic byproduct generated by the coupling reagent, and 1.0 eq acts as a catalytic excess to drive the reaction).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation System: Monitor the reaction via LCMS. The protocol is validated when the chromatogram shows complete disappearance of the activated ester intermediate and the appearance of the product mass. The absence of hydrolyzed carboxylic acid byproducts confirms the anhydrous integrity of the system.

Part 4: Quantitative Data Summary

The following table summarizes the impact of environmental conditions on the physical state and integrity of Quinolin-3-ylmethanamine hydrochloride, guiding proper storage choices.

Storage ConditionRelative Humidity (RH) ExposureEstimated Moisture UptakePhysical StateRecommended Action
Inert Atmosphere (Glovebox/Argon) < 1%NegligibleFree-flowing white powderIdeal for direct weighing and long-term storage.
Desiccator (Vacuum) 10 - 20%< 2% w/wFree-flowing to slight clumpingBreak clumps gently before use; suitable for short-term storage.
Ambient Air (Brief Exposure) 40 - 60%5 - 15% w/wSevere caking / stickyDry under high vacuum before use; recalculate stoichiometry.
Ambient Air (Prolonged) > 60%> 20% w/wDeliquescence (liquid/paste)Discard or recrystallize; compound is compromised.

References

  • [1] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.

  • [4] Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride. Benchchem.

  • [3] Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

  • [2] Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate.

Sources

Technical Support Center: Scaling Up Synthesis of Quinolin-3-ylmethanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

Quinolin-3-ylmethanamine HCl (also known as 3-(Aminomethyl)quinoline hydrochloride) is a critical bifunctional building block used primarily in the synthesis of kinase inhibitors and antibacterial agents.

Scaling this synthesis presents a classic "Chemoselectivity vs. Scalability" conflict. The quinoline ring is electron-deficient but susceptible to reduction, while the exocyclic amine (target) is sensitive to oxidation and dimerization.

This guide addresses the transition from Medicinal Chemistry (mg scale) to Process Chemistry (kg scale) , focusing on the most viable industrial route: Catalytic Hydrogenation of Quinoline-3-carbonitrile .

Module 1: Route Selection & Strategic Analysis

The Scalability Matrix

We evaluate three common synthetic routes based on Safety, Cost, and Atom Economy.

RouteReagentsScalabilityCritical Flaw at Scale
A. Hydride Reduction

or

Low Dangerous work-up (quenching), massive aluminum waste, pyrophoric solids.
B. Reductive Amination 3-CHO-Quinoline +

+

/Cat
Medium Stability of the aldehyde precursor; formation of secondary amine dimers.
C. Nitrile Hydrogenation 3-CN-Quinoline +

+ Raney Ni/Co
High Preferred Route. Requires high pressure safety controls but offers the cleanest profile.
Pathway Visualization

The following diagram illustrates the competing reaction pathways and potential pitfalls during the preferred hydrogenation route.

G Start Quinoline-3-carbonitrile Impurity_Ring Tetrahydroquinoline Impurity (Over-reduction) Start->Impurity_Ring High Temp/Press (Non-selective) Impurity_Aldehyde Aldimine Intermediate Start->Impurity_Aldehyde H2 / Cat Target Quinolin-3-ylmethanamine (Target Base) Salt Quinolin-3-ylmethanamine HCl Salt Target->Salt + HCl (g) / iPrOH Target->Impurity_Ring Over-exposure Impurity_Dimer Secondary Amine Dimer Impurity_Aldehyde->Target + H2 Impurity_Aldehyde->Impurity_Dimer + Target amine (Low NH3 pressure)

Figure 1: Reaction pathway logic for the hydrogenation of Quinoline-3-carbonitrile. Green nodes indicate the desired path; red/yellow nodes indicate critical impurities.

Module 2: The "Golden Batch" Protocol (1.0 kg Scale)

This protocol is designed to minimize the two primary impurities: dimers and ring-reduced byproducts .

Reagents & Stoichiometry
  • Substrate: Quinoline-3-carbonitrile (1.0 kg, 6.49 mol)

  • Solvent: Methanol (7 M NH3 in MeOH is ideal) – Why? Ammonia suppresses dimer formation.

  • Catalyst: Raney Nickel (Type 2800 or similar) – Loading: 10-20 wt% (wet).

  • Hydrogen Pressure: 10–20 bar (150–300 psi).

  • Temperature: 40–50 °C.

Step-by-Step Execution
  • Inerting: Charge the autoclave with Raney Nickel (under water/slurry) and wash 3x with anhydrous Methanol. Warning: Raney Ni is pyrophoric when dry.

  • Loading: Add the Quinoline-3-carbonitrile dissolved in Methanolic Ammonia (7N).

    • Technical Insight: The presence of excess

      
       shifts the equilibrium of the intermediate aldimine towards the primary amine, preventing the attack of the product amine on the intermediate imine (which causes dimerization).
      
  • Hydrogenation: Pressurize with

    
     to 15 bar. Heat to 45 °C. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.
    
  • Monitoring: Reaction is usually complete in 4–6 hours. Monitor via HPLC. Look for the disappearance of the nitrile peak.

    • Stop Criteria: Stop immediately upon nitrile consumption to prevent ring reduction.

  • Filtration: Filter catalyst over a Celite pad under Nitrogen atmosphere. (Do not let the filter cake dry out).

  • Salt Formation (The Critical Step):

    • Concentrate the filtrate to remove excess

      
      .
      
    • Redissolve in Isopropanol (IPA) or Ethanol.

    • Cool to 0–5 °C.

    • Slowly add HCl in IPA (5-6N) or bubble dry HCl gas.

    • Stoichiometry: Target 2.1 equivalents for the Dihydrochloride salt (most stable) or 1.05 for Monohydrochloride (less stable, often hygroscopic).

    • Filter the white/off-white precipitate and dry under vacuum at 40 °C.

Module 3: Troubleshooting Center (Q&A)

Category 1: Impurity Profile

Q: My product contains 5–10% of a "M+4" impurity (MW ~162 instead of 158). What is it? A: This is 1,2,3,4-Tetrahydroquinolin-3-ylmethanamine .

  • Cause: Over-reduction. The quinoline ring was hydrogenated.[1][2][3][4][5][6] This happens if the temperature is too high (>60°C) or pressure is too high (>30 bar).

  • Fix:

    • Lower temperature to 40°C.

    • Use a catalyst poison/modifier (e.g., thiophene) if using Pt/Pd catalysts, though Raney Ni is usually selective enough at controlled temps.

    • Stop the reaction immediately upon consumption of starting material.

Q: I see a large peak at nearly double the molecular weight (Dimer). A: This is Bis((quinolin-3-yl)methyl)amine .

  • Cause: Low ammonia concentration. The formed primary amine reacted with the intermediate imine.

  • Fix: Increase the concentration of

    
     in the solvent. Ensure you are using >5 equivalents of 
    
    
    
    relative to the substrate.
Category 2: Physical Properties & Isolation

Q: The isolated salt is turning into a sticky gum (deliquescent). A: You likely have the Monohydrochloride salt or excess trapped acid/water.

  • Fix:

    • Push to the Dihydrochloride salt (2HCl), which generally has a higher melting point and better crystallinity.

    • Use Isopropanol (IPA) or Ethyl Acetate for the salt formation; avoid water/methanol during the final acidification.

    • Dry under vacuum with

      
       if necessary.
      

Q: The product is pink or green. Is it degraded? A: This is likely trace metal contamination (Ni or colloidal metal) complexing with the amine.

  • Fix: Treat the free base solution with activated carbon (Charcoal) or a metal scavenger (e.g., SiliaMetS®) before adding HCl.

Module 4: Safety & Handling (E-E-A-T)

Raney Nickel Hazards
  • Pyrophoric: Never expose dry Raney Ni to air. Keep it wet with solvent/water at all times.

  • Disposal: Quench catalyst waste in dilute HCl or destroy via controlled oxidation before disposal.

Exotherm Management
  • The hydrogenation of nitriles is highly exothermic (~150 kJ/mol).

  • Scale-Up Rule: Do not add all

    
     pressure at once if cooling capacity is limited. Operate in "semi-batch" mode or control the reaction rate via temperature ramping.
    

References

  • Catalytic Hydrogenation of Nitriles: "Preparation of amines from nitriles." Organic Chemistry Portal. Link

  • Quinoline Reduction Selectivity: Wang, Y., et al. "Selective Hydrogenation of Quinolines." Journal of the American Chemical Society.[6] Link

  • Salt Properties (CAS 31842-22-5): "Quinolin-3-ylmethanamine dihydrochloride Safety Data Sheet." Sigma-Aldrich. Link

  • General Scale-Up of Hydrogenation: "Safety and Scale-up of Hydrogenation Reactions." Chemical Engineering Progress. Link

(Note: Specific reaction conditions adapted from general quinoline-3-carbonitrile reduction patents and standard organic synthesis protocols for benzylamine analogs.)

Sources

Validation & Comparative

1H NMR Interpretation Guide: Quinolin-3-ylmethanamine Hydrochloride

[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: Structural elucidation, salt form verification, and isomeric differentiation.[1]

Executive Summary & Strategic Context

Quinolin-3-ylmethanamine hydrochloride (CAS: 31842-22-5) is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, antimalarials, and neurological agents.[2][1] Its structural integrity depends heavily on the protonation state of the exocyclic amine and the quinoline nitrogen.

This guide provides a comparative analysis of the 1H NMR profile of the hydrochloride salt against its free base form and regioisomers (2- and 4-substituted analogs) .[2] Unlike standard spectral lists, this document focuses on the causality of chemical shift changes (


Experimental Protocol: Sample Preparation

The choice of solvent is the single most significant variable in the NMR analysis of this compound due to the ionic nature of the hydrochloride salt.

SolventSuitabilityRationale
DMSO-

Optimal Solubilizes the HCl salt effectively; slows proton exchange enough to potentially observe ammonium protons (

).[2][1]

Standard Excellent solubility for salts.[2][1] However, all exchangeable protons (

) disappear, and chemical shifts may drift due to pH dependence.[2][1]

Poor The HCl salt is insoluble.[2][1] Use only for the Free Base comparison.

Protocol:

  • Mass: Dissolve 5–10 mg of Quinolin-3-ylmethanamine HCl in 0.6 mL of DMSO-

    
    .
    
  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

  • Acquisition: Run at 298 K. For salt verification, acquire 16–32 scans to resolve the broad ammonium signal.

Spectral Comparison: HCl Salt vs. Free Base[2]

The formation of the hydrochloride salt induces specific electronic shielding changes. The protonation typically occurs first at the aliphatic amine (most basic, pKa ~9-10) and then at the quinoline nitrogen (pKa ~4.[1]9) depending on stoichiometry (mono- vs. dihydrochloride).[2][1]

Quantitative Shift Comparison (DMSO- )
Proton AssignmentFree Base (

ppm)
HCl Salt (

ppm)

(Shift Effect)
Mechanistic Cause
H-2 (Ar-H) ~8.80 (s)9.00 – 9.20 (s) +0.3 to +0.4Deshielding due to quinolinium ring current and + charge.[2][1]
H-4 (Ar-H) ~8.15 (s)8.40 – 8.60 (s) +0.3 to +0.5Proximity to electron-deficient ring nitrogen.[2][1]
H-5, H-8 (Ar-H) 7.90 – 8.108.10 – 8.30 +0.2Peri-effect and general ring deshielding.[2][1]
H-6, H-7 (Ar-H) 7.50 – 7.707.70 – 7.90 +0.2Inductive effect of the cationic core.[2][1]

(Benzylic)
~3.95 (s)4.30 – 4.50 (q/s) +0.4 to +0.5 Diagnostic: Strong deshielding by adjacent

.

/

~1.8 (broad, varies)8.40 – 8.70 (br) Distinct Formation of ammonium species (visible in DMSO).[2][1]

Critical Insight: The most reliable indicator of salt formation is the downfield shift of the methylene singlet (


) from ~4.0 ppm to ~4.4 ppm.[1] If this peak remains at 4.0 ppm, your product has likely reverted to the free base or was not fully protonated.[1]

Regioisomer Differentiation (Logic Gate)

Distinguishing the 3-substituted isomer from the 2- or 4-substituted analogs relies on the splitting patterns of the protons on the heterocyclic ring (Pyridine moiety of Quinoline).[2]

Comparative Splitting Patterns
  • Quinolin-3-yl (Target):

    • H-2: Appears as a Singlet (s) (or doublet with tiny meta-coupling

      
       Hz).[2][1]
      
    • H-4: Appears as a Singlet (s) (or doublet with tiny meta-coupling).[2][1]

    • Key Feature:No strong vicinal coupling (

      
       Hz) in the heterocyclic ring.[2][1]
      
  • Quinolin-2-yl (Alternative):

    • H-3 & H-4: Appear as a pair of Doublets (d) with large vicinal coupling (

      
       Hz).
      
    • Key Feature: Absence of the low-field H-2 singlet.[2][3]

  • Quinolin-4-yl (Alternative):

    • H-2 & H-3: Appear as a pair of Doublets (d) with medium vicinal coupling (

      
       Hz).
      
    • Key Feature: H-2 is a doublet, not a singlet.[2][1]

Structural Assignment Workflow

The following logic flow illustrates how to systematically assign the spectrum and validate the structure.

NMR_Assignment_LogicStartStart: Acquire 1H NMR(DMSO-d6)Check_AliphaticCheck Aliphatic Region(3.5 - 4.5 ppm)Start->Check_AliphaticCheck_AromaticCheck Aromatic Region(7.5 - 9.5 ppm)Start->Check_AromaticIdentify_CH2Identify CH2 PeakCheck_Aliphatic->Identify_CH2Decision_SaltIs CH2 > 4.3 ppm?Identify_CH2->Decision_SaltAnalyze_SplittingAnalyze Splitting ofMost Downfield PeaksCheck_Aromatic->Analyze_SplittingDecision_IsomerIs H-2 a Singlet?Analyze_Splitting->Decision_IsomerResult_SaltConfirmed: HCl Salt FormDecision_Salt->Result_SaltYesResult_FreeBaseIndication: Free Base(or incomplete salt)Decision_Salt->Result_FreeBaseNo (~4.0 ppm)Result_3subConfirmed: 3-Substituted(Target)Decision_Isomer->Result_3subYes (s)Result_OtherWarning: 2- or 4-Isomer(Check Coupling)Decision_Isomer->Result_OtherNo (d)

Figure 1: Decision tree for verifying salt formation and regioisomer identity via 1H NMR.

Detailed Signal Assignment (HCl Salt in DMSO- )


(ppm)
MultiplicityIntegralAssignmentNotes
9.15 s (1H)1HH-2 Most deshielded due to adjacency to both N and aromatic ring current.[2][1][3]
8.70 br s3H

Exchangeable.[2][1] Disappears in

.
8.55 s (1H)1HH-4 Singlet confirms 3-substitution pattern.[2][1]
8.15 d (

Hz)
1HH-8 Peri-proton; often broad due to relaxation effects.[2][1]
8.05 d (

Hz)
1HH-5 Coupled to H-6.[2][1]
7.85 t (

Hz)
1HH-7 Typical aromatic triplet.[2][1]
7.70 t (

Hz)
1HH-6 Typical aromatic triplet.[2][1]
4.40 q (

Hz)
2H

Appears as a quartet if coupled to

, or singlet if exchange is fast.[2][1]

Note on Coupling: In extremely dry DMSO-


quartet

21singlet1

Troubleshooting & Impurities

Artifact SignalLocation (

)
OriginRemediation
Ethanol 1.05 (t), 3.44 (q)Recrystallization solventDry sample under high vacuum >4h at 40°C.
Water ~3.33 (in DMSO)Hygroscopic saltStore in desiccator; water peak may obscure H-2/H-4 in rare cases if very broad.[2][1]
Dimethylamine ~2.54 (s)DecompositionCheck for degradation if stored improperly.[2][1]

References

  • BenchChem. (2025).[2][1][3] Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. Retrieved from [2][1]

  • Royal Society of Chemistry. (2018).[2][1] Supplementary Information: Synthesis of substituted quinolines. Retrieved from [2][1]

  • National Institutes of Health (PubChem). (2025).[2][1] Quinolin-3-ylmethanamine dihydrochloride (CID 45792497).[2][1] Retrieved from [2][1]

  • University of North Carolina Wilmington. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. Retrieved from [2][1]

  • Sigma-Aldrich. (2025).[2][1] Quinolin-3-ylmethanamine dihydrochloride Product Sheet. Retrieved from [2][1]

Introduction: The Analytical Imperative for Quinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Quinolin-3-ylmethanamine

Quinolin-3-ylmethanamine, a structurally significant molecule featuring a quinoline core and a primary aminomethyl substituent, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural elucidation is paramount for quality control, metabolite identification, and reaction monitoring. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[1] The molecular formula for Quinolin-3-ylmethanamine is C₁₀H₁₀N₂ with a monoisotopic mass of approximately 158.08 Da.[2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the anticipated mass spectrometry fragmentation patterns of Quinolin-3-ylmethanamine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing data from analogous structures and fundamental principles of mass spectrometry, we will explore the characteristic fragmentation pathways, enabling confident identification and structural confirmation of this compound and its derivatives.

Methodology: Ionization and Fragmentation Strategies

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation. For a molecule like Quinolin-3-ylmethanamine, two primary approaches offer complementary information:

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[1] This process induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. It is often coupled with Gas Chromatography (GC) for sample introduction.

  • Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4][5] Subsequent fragmentation is achieved through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This method is ideal for less volatile or thermally labile compounds and is commonly paired with Liquid Chromatography (LC).

Part 1: Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺˙) of Quinolin-3-ylmethanamine is expected to be observed at an m/z of 158. This radical cation is energetically unstable and will undergo a series of fragmentation reactions to yield more stable ions.[6] The primary fragmentation drivers are the charge localization on the nitrogen atoms and the benzylic position of the aminomethyl group.

Key Predicted Fragmentations under EI-MS

The fragmentation cascade is initiated by the molecular ion and proceeds through several competing pathways. The most plausible cleavages are detailed below.

  • Benzylic Cleavage (α-Cleavage): This is often a dominant fragmentation pathway for compounds with a benzylic amine. The cleavage of the C-C bond between the quinoline ring and the methylene group is highly favorable due to the formation of a stable, resonance-stabilized quinolin-3-ylmethyl cation.

    • Formation of m/z 142: Loss of an amino radical (•NH₂) results in the [M - 16]⁺ ion.

    • Formation of m/z 129: The most probable and intense peak after the molecular ion is expected from the loss of the •CH₂NH₂ radical, leading to the formation of the quinoline cation at m/z 129. However, a more likely scenario involves the formation of the highly stable quinolin-3-yl cation radical through a rearrangement, or the tropylium-like ion, which is a common fragmentation for benzylic compounds. A direct cleavage would yield the CH₂NH₂⁺ ion at m/z 30.

  • Loss of Hydrogen Radical: The loss of a hydrogen atom from the molecular ion can occur, leading to a stable [M-H]⁺ ion at m/z 157. This is a common feature in the mass spectra of amines.

  • Quinoline Ring Fragmentation: The quinoline core itself is subject to characteristic fragmentation, most notably the expulsion of a neutral hydrogen cyanide (HCN) molecule.[7][8] This process can occur from the molecular ion or subsequent fragment ions.

    • Formation of m/z 131: Loss of HCN from the molecular ion [M - 27]⁺˙.

    • Formation of m/z 102: A prominent fragment in the mass spectrum of quinoline itself, resulting from the loss of HCN from the quinoline cation (m/z 129).[8] This ion can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 76.[8]

Predicted EI-MS Data Summary
Predicted m/z Proposed Ion Structure Fragmentation Pathway Notes
158[C₁₀H₁₀N₂]⁺˙Molecular Ion (M⁺˙)Represents the intact molecule with one electron removed.
157[C₁₀H₉N₂]⁺M⁺˙ - •HLoss of a hydrogen radical, likely from the amine group.
142[C₁₀H₈N]⁺M⁺˙ - •NH₂Loss of the amino radical.
130[C₉H₈N]⁺M⁺˙ - CH₂NH₂Formation of the quinolin-3-ylmethyl cation. A very likely and stable fragment.
129[C₉H₇N]⁺˙Quinoline radical cationLoss of •CH₂NH₂ followed by rearrangement.
102[C₈H₆]⁺˙[C₉H₇N]⁺˙ - HCNCharacteristic loss of HCN from the quinoline ring structure.[8]
76[C₆H₄]⁺˙[C₈H₆]⁺˙ - C₂H₂Further fragmentation of the m/z 102 ion.[8]
Visualizing the EI Fragmentation Pathway

EI_Fragmentation M Quinolin-3-ylmethanamine M⁺˙ (m/z 158) M_H [M-H]⁺ (m/z 157) M->M_H - •H M_NH2 [M-NH₂]⁺ (m/z 142) M->M_NH2 - •NH₂ C9H8N [C₉H₈N]⁺ (m/z 130) M->C9H8N - •CH₂NH₂ C9H7N Quinoline Cation [C₉H₇N]⁺˙ (m/z 129) C9H8N->C9H7N - H• C8H6 [C₈H₆]⁺˙ (m/z 102) C9H7N->C8H6 - HCN C6H4 [C₆H₄]⁺˙ (m/z 76) C8H6->C6H4 - C₂H₂

Caption: Predicted EI fragmentation pathway for Quinolin-3-ylmethanamine.

Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive-ion ESI, Quinolin-3-ylmethanamine will readily form the protonated molecule, [M+H]⁺, at m/z 159. The subsequent CID fragmentation in an MS/MS experiment is driven by the protonated amine, which is the most basic site in the molecule. The fragmentation pathways are typically characterized by the loss of neutral molecules.

Key Predicted Fragmentations under ESI-MS/MS
  • Loss of Ammonia: The most characteristic fragmentation for protonated primary amines is the loss of a neutral ammonia (NH₃) molecule. This would result in the formation of the quinolin-3-ylmethyl cation.

    • Formation of m/z 142: The [M+H - NH₃]⁺ ion is expected to be a major fragment. This carbocation is stabilized by the aromatic quinoline ring.

  • Cleavage of the Quinoline Ring: Similar to EI, the quinoline ring can undergo fragmentation, although the pathways might differ due to the even-electron nature of the precursor ion. The loss of HCN is still a possibility from fragment ions.

    • Formation of m/z 115: Loss of HCN from the m/z 142 fragment ([M+H - NH₃ - HCN]⁺).

Predicted ESI-MS/MS Data Summary
Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Ion Structure Neutral Loss Notes
159159[C₁₀H₁₁N₂]⁺-Protonated Molecular Ion [M+H]⁺.
159142[C₁₀H₈N]⁺NH₃Loss of ammonia, expected to be the base peak in the MS/MS spectrum.
142115[C₉H₆]⁺HCNSubsequent loss of hydrogen cyanide from the m/z 142 fragment.
Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ (m/z 159) MH_NH3 [M+H-NH₃]⁺ (m/z 142) MH->MH_NH3 - NH₃ Fragment_115 [C₉H₆]⁺ (m/z 115) MH_NH3->Fragment_115 - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated Quinolin-3-ylmethanamine.

Experimental Protocols

To acquire the mass spectra discussed, the following protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is suitable for the analysis of the pure compound to obtain a detailed fragmentation fingerprint.

  • Sample Preparation: Dissolve 1 mg of Quinolin-3-ylmethanamine in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • GC Separation:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.[1]

    • Mass Analyzer: Scan from m/z 40 to 300.

Protocol 2: LC-ESI-MS/MS Analysis

This approach is ideal for analyzing samples in complex matrices, such as from biological samples or reaction mixtures.

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan for the precursor ion at m/z 159.

    • MS2 Product Ion Scan: Isolate the precursor ion (m/z 159) and apply collision energy (e.g., 15-30 eV) to induce fragmentation. Scan for product ions from m/z 50 to 160.

Workflow Diagram

Workflow cluster_gcms GC-EI-MS cluster_lcms LC-ESI-MS/MS gc_sample Sample in Volatile Solvent gc_system GC Separation gc_sample->gc_system ei_ms EI-MS Detection (70 eV) gc_system->ei_ms gc_spectrum EI Mass Spectrum ei_ms->gc_spectrum lc_sample Sample in Mobile Phase lc_system LC Separation lc_sample->lc_system esi_msms ESI-MS/MS Detection lc_system->esi_msms lc_spectrum MS/MS Spectrum esi_msms->lc_spectrum

Caption: General workflows for GC-MS and LC-MS/MS analysis.

Comparative Analysis and Conclusion

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often benefits from complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity of atoms and the position of the aminomethyl group on the quinoline ring, while Infrared (IR) spectroscopy would identify key functional groups such as the N-H and C-N bonds.[4]

References

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. Benchchem.
  • Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745. PubChem - NIH.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkrorBOrZqsC0i8JRbii2hXEfKYLizh0DwVbtPY3wYufhuYoyREzgY_vpnM1DjwtlOnnmMoY_b5_kg0wha0mPfzg8ARyKWXpotPj67P_X9MFhIjWbmyFnmp3I383LHNLvexMAK
  • Quinolin-3-ylmethanamine (C10H10N2). PubChemLite.
  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

Sources

Comparative Reactivity Guide: Quinolin-3-ylmethanamine vs. Quinolin-4-ylmethanamine

[1][2][3]

Executive Summary

Verdict: Quinolin-3-ylmethanamine is the superior nucleophile in standard synthesis, exhibiting faster kinetics and higher yields in amide couplings and reductive aminations.[1][2] Quinolin-4-ylmethanamine presents significant synthetic challenges due to the peri-effect (steric clash with the C5-proton) and enhanced electron deficiency at the C4 position.[1][2]

This guide details the structural determinants of these differences and provides optimized protocols to overcome the reactivity deficits of the 4-isomer.

Part 1: Structural & Electronic Landscape[2]

To predict reactivity, we must analyze the electronic and steric environment of the exocyclic amine (

Electronic Effects (The "Pyridine" Analogy)

The quinoline ring system creates a distinct electronic gradient.[2]

  • Quinolin-4-yl (Para-like): The C4 position is conjugated directly to the ring nitrogen.[3][1][2] Resonance contributors place a positive charge at C2 and C4.[1][2] Consequently, the C4 carbon is highly electron-deficient.[1][2] Through the methylene bridge, this exerts a strong inductive electron-withdrawing effect (-I) on the exocyclic amine, lowering its

    
     and nucleophilicity.[1]
    
  • Quinolin-3-yl (Meta-like): The C3 position is not in direct conjugation with the ring nitrogen’s electron withdrawal (similar to the 3-position in pyridine).[3][1][2] The inductive withdrawal is significantly weaker.[1][2]

Steric Effects (The Peri-Interaction)

This is the critical differentiator for drug development.[2]

  • 3-Position: The amine tail sits between C2 and C4.[1][2] While C4 has a proton, the steric environment is relatively open, similar to a meta-substituted aniline.[1][2]

  • 4-Position: The amine tail sits between C3 and C4a (bridgehead).[1][2] Crucially, it faces the C5-proton (peri-position) on the benzene ring.[2] This creates a "molecular wall," severely restricting the rotational freedom of the methylene group and hindering the approach of electrophiles.

Data Summary Table
FeatureQuinolin-3-ylmethanamineQuinolin-4-ylmethanamineImpact on Reactivity
Electronic Nature Moderate Inductive WithdrawalStrong Inductive Withdrawal4-isomer is less basic (

).[3][1][2]
Steric Environment UnhinderedHigh Hindrance (Peri-strain) 4-isomer has slow

.[1][2]
Nucleophilicity High (Primary amine-like)Moderate/Low3-isomer couples faster.[3][1][2]
Solubility (HCl salt) High (Polar solvents)Moderate (Packing effects)4-isomer often precipitates early.[2]
Primary Risk Over-acylation (Bis-acylation)Incomplete Conversion

Part 2: Mechanistic Visualization

The following diagram maps the causality from structure to observed reactivity.

ReactivityMapcluster_3Quinolin-3-ylmethanaminecluster_4Quinolin-4-ylmethanamineQ33-Position(Meta-like)Steric3Low Steric Bulk(No Peri-interaction)Q3->Steric3Elec3Weak Inductive PullQ3->Elec3Result3High NucleophilicityFast KineticsSteric3->Result3Easy ApproachElec3->Result3Higher pKaQ44-Position(Para-like)Steric4High Steric Bulk(H5 Peri-Clash)Q4->Steric4Elec4Strong Inductive PullQ4->Elec4Result4Lower NucleophilicitySlow KineticsSteric4->Result4Rotational BarrierElec4->Result4Lower pKa

Figure 1: Mechanistic flow illustrating why the 4-isomer exhibits suppressed reactivity due to the 'peri' steric clash and electronic withdrawal.

Part 3: Experimental Protocols (Amide Coupling)

In drug discovery, these amines are often coupled to carboxylic acids.[1][2][4] The protocol below is a self-validating system designed to highlight the reactivity gap and ensure success with the difficult 4-isomer.

Protocol: HATU-Mediated Coupling (Stress Test Conditions)

Rationale: Standard EDC/HOBt couplings often stall with Quinolin-4-ylmethanamine due to the steric barrier.[1][2] We utilize HATU (a uronium salt) to generate a highly reactive active ester, and DIPEA as a base.[3][1][2]

Reagents:

  • Amine: 1.0 equiv (HCl salt form requires extra base).[1][2]

  • Acid: 1.1 equiv (Slight excess drives the reaction).[2]

  • HATU: 1.2 equiv.[1][2]

  • Base: DIPEA (3.0 equiv if free base, 4.0 equiv if HCl salt).[1][2]

  • Solvent: DMF (anhydrous) – critical for solubility of the 4-isomer.[1][2]

Step-by-Step Workflow:

  • Activation Phase: Dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT.[1][2]

    • Checkpoint: Solution should turn yellow/orange (formation of the O-At ester).[1][2]

  • Addition Phase: Add the Quinolin-ylmethanamine (1.0 eq) dissolved in minimal DMF + remaining DIPEA.

  • Reaction Phase:

    • For 3-isomer: Stir at RT for 2 hours.

    • For 4-isomer: Stir at RT for 4 hours. If conversion <50% by LCMS, heat to 50°C. Warning: Higher temps promote epimerization of chiral acids.[3][2]

  • Quench & Workup: Dilute with EtOAc, wash with Sat.[1][2] NaHCO3 (removes HOBt/acid), then Water, then Brine.[3][1][2]

Protocol Visualization

ProtocolFlowStartStart: Carboxylic AcidActivateAdd HATU + DIPEA(Generate Active Ester)Start->ActivateBranchSelect Amine IsomerActivate->BranchPath3Add Quinolin-3-ylmethanamineBranch->Path3StandardPath4Add Quinolin-4-ylmethanamineBranch->Path4HinderedCond3Stir RT, 2 HoursPath3->Cond3MonitorLCMS Checkpoint(Target Mass M+H)Cond3->MonitorCond4Stir RT, 4-16 Hours(May require 50°C)Path4->Cond4Cond4->MonitorMonitor->Cond4Conversion < 50% (Heat)FinishWorkup (EtOAc/NaHCO3)Monitor->FinishConversion > 95%

Figure 2: Decision tree for amide coupling, highlighting the extended reaction times required for the 4-isomer.

Part 4: Synthetic Accessibility & Stability[1][3]

Synthesis Routes
  • Quinolin-3-ylmethanamine: typically accessed via reduction of quinoline-3-carbonitrile or amide.[3][1][2] The precursor is stable and reduction proceeds smoothly.[1][2]

  • Quinolin-4-ylmethanamine: Often accessed via the Minisci reaction (radical alkylation) or reduction of the 4-cyano derivative.[3][1][2] Note that 4-cyanoquinoline is susceptible to hydrolysis and nucleophilic attack at the C4 position (halide displacement) due to the low electron density.[1]

Stability Note

Both amines are prone to oxidation (air sensitivity) and should be stored as dihydrochloride salts .[1][2] The 4-isomer free base is less stable than the 3-isomer due to the potential for polymerization initiated by the electron-deficient ring system.[1][2]

References

  • Joule, J. A., & Mills, K. (2010).[3][1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Foundational text establishing the electron deficiency of the quinoline 4-position vs 3-position). [2]

  • Montalbetti, C. A., & Falque, V. (2005).[3][1][2] Amide bond formation and peptide coupling.[1][2][4][5][6] Tetrahedron, 61(46), 10827-10852.[3][1][2] (Review of coupling reagents like HATU for hindered amines). [2]

  • PubChem. (2024).[1][2][7] Quinolin-3-ylmethanamine Compound Summary. National Library of Medicine.[1][2] (Physical properties and identifiers).

  • PubChem. (2024).[1][2] Quinolin-4-ylmethanamine Compound Summary. National Library of Medicine.[1][2]

  • Dyker, G. (1997).[1][2] Peri-Interactions in Naphthalene and Quinoline Derivatives. Angewandte Chemie International Edition. (Mechanistic grounding for steric hindrance at the 4/5 positions).

Technical Comparison Guide: Quinolin-3-ylmethanamine vs. Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In the high-stakes arena of kinase inhibitor development and fragment-based drug discovery (FBDD), the distinction between Quinolin-3-ylmethanamine (CAS 7521-70-2) and its isomer Isoquinolin-3-ylmethanamine (CAS 132833-03-5) is not merely semantic—it is functional.

While both share the formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol , the position of the endocyclic nitrogen dictates their electronic topography, basicity, and binding affinity within ATP pockets. This guide provides a definitive technical framework for differentiating these isomers, moving beyond basic characterization to actionable, self-validating analytical protocols.

The Core Structural Divergence

The fundamental difference lies in the fusion of the pyridine ring to the benzene ring and the subsequent numbering of the heteroatom.

  • Quinolin-3-ylmethanamine: Nitrogen is at position 1.[1][2][3][4] The methanamine group is at position 3.[1][2][4] The carbon between the nitrogen and the substituent is C2 .

  • Isoquinolin-3-ylmethanamine: Nitrogen is at position 2.[2] The methanamine group is at position 3.[2][4] The carbon between the nitrogen and the benzene ring fusion is C1 .

This positional isomerism results in distinct ¹H NMR "fingerprints" at the positions ortho to the nitrogen, which serves as the primary method of differentiation.

Analytical Differentiation: The "Smoking Gun"

Mass spectrometry (MS) alone is insufficient for conclusive identification. Both isomers exhibit a parent ion at m/z 159 [M+H]⁺ and a characteristic fragment at m/z 132 (loss of HCN) or m/z 142 (loss of NH₃). Therefore, NMR spectroscopy is the mandatory standard for validation.

A. ¹H NMR Spectroscopy Comparison

The most diagnostic signal is the singlet (or narrow doublet) arising from the proton sandwiched between the ring nitrogen and the substituent (or ring junction).

FeatureQuinolin-3-ylmethanamine Isoquinolin-3-ylmethanamine Mechanistic Explanation
Diagnostic Proton H-2 (Singlet/Narrow Doublet)H-1 (Singlet)The H-1 proton in isoquinoline is more deshielded due to the anisotropy of the adjacent benzene ring fusion and the imine-like nitrogen.
Chemical Shift (δ) ~8.80 – 8.95 ppm ~9.10 – 9.25 ppm H-1 in isoquinoline is consistently downfield of H-2 in quinoline by ~0.3 ppm.
H-4 Proton Doublet (~8.15 ppm)Singlet (~7.60 - 8.00 ppm)In 3-substituted quinoline, H-4 couples to H-5/H-8. In 3-substituted isoquinoline, H-4 is isolated from H-1, appearing as a singlet.
Benzylic CH₂ ~4.00 ppm (Broad Singlet)~4.05 ppm (Broad Singlet)Minimal difference; not diagnostic.
B. Chromatographic Behavior (HPLC)

Due to differences in pKa (Isoquinoline basicity > Quinoline basicity), retention times shift significantly under pH-controlled conditions.

  • Quinoline pKa (conj. acid): ~4.9

  • Isoquinoline pKa (conj. acid): ~5.4

Differentiation Protocol: At pH 6.0 , Isoquinolin-3-ylmethanamine is more protonated (ionized) than Quinolin-3-ylmethanamine. On a C18 Reverse Phase column, the Isoquinoline isomer will elute earlier due to higher polarity of the cationic species.

Synthetic Origins & Impurity Profiling

Understanding the synthesis pathway is critical for identifying likely impurities. The two isomers are generated via fundamentally different cyclization chemistries.

Synthesis Flowchart

The following Graphviz diagram illustrates the distinct precursors and cyclization logic, proving that cross-contamination is unlikely unless starting materials were impure.

SynthesisPathways cluster_0 Quinoline Synthesis (Skraup/Friedländer) cluster_1 Isoquinoline Synthesis (Bischler-Napieralski) Aniline Aniline / o-Aminoaldehyde Cyclization_Q Cyclization (C-C Bond Formation) Aniline->Cyclization_Q + Glycerol/Aldehyde Q_Inter Acrolein / Carbonyl Species Q_Inter->Cyclization_Q Quinoline_Prod Quinolin-3-ylmethanamine Cyclization_Q->Quinoline_Prod Phenethyl 2-Phenylethylamine Amide Amide Intermediate Phenethyl->Amide + Acylating Agent Acyl Acyl Chloride Acyl->Amide Cyclization_I Cyclization (POCl3, Dehydration) Amide->Cyclization_I Isoquinoline_Prod Isoquinolin-3-ylmethanamine Cyclization_I->Isoquinoline_Prod caption Figure 1: Distinct synthetic origins prevent isomeric cross-contamination during manufacture.

Functional Application: Kinase Inhibitor Design

In medicinal chemistry, the choice between these two scaffolds is often driven by the H-bond acceptor capability of the ring nitrogen within the ATP-binding pocket of kinases (e.g., mTOR, FLT3).

  • Quinoline Scaffold: The N1 nitrogen is often positioned to accept a hydrogen bond from the "hinge region" backbone amide of the kinase. The C3-methanamine extends into the solvent-exposed region or a ribose-binding pocket, providing a vector for solubilizing groups.

  • Isoquinoline Scaffold: Shifting the nitrogen to N2 alters the vector of the lone pair by approximately 60 degrees. This is used to fine-tune selectivity or overcome steric clashes in the binding pocket that exist with the quinoline scaffold.

Experimental Protocols

Protocol A: Rapid NMR Differentiation (Self-Validating)

Use this protocol to verify incoming raw material identity.

  • Solvent Selection: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ . (CDCl₃ is acceptable, but DMSO prevents aggregation of the amine salts).

  • Acquisition: Run a standard ¹H NMR (minimum 8 scans).

  • Validation Check:

    • Locate the most downfield singlet in the aromatic region (8.8 – 9.3 ppm).

    • IF shift is > 9.10 ppm AND integral is 1H → Isoquinoline .

    • IF shift is < 9.00 ppm AND integral is 1H → Quinoline .

    • IF multiple peaks appear in this region → Mixed Isomers (Reject batch).

Protocol B: HPLC Purity & Separation Method

Optimized for resolving positional isomers.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH suppresses protonation, improving peak shape for basic amines.

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 230 nm.

  • Expected Result: Quinolin-3-ylmethanamine elutes slightly later than Isoquinolin-3-ylmethanamine under basic conditions due to higher lipophilicity of the neutral species (Isoquinoline is more polar/basic).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6483745, Quinolin-3-ylmethanamine. Retrieved from [Link]

  • Leiden University. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. Retrieved from [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Quinolin-3-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Quinolin-3-ylmethanamine hydrochloride Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Emergency Snapshot: Immediate Action Protocol

For immediate reference in the event of exposure or release.

Scenario Immediate Action Critical Note
Inhalation Move to fresh air immediately. Support breathing if difficult.Do not use mouth-to-mouth if the victim ingested or inhaled the substance.[1][3][4]
Eye Contact Rinse cautiously with water for 15+ minutes .[3][4][5] Remove contact lenses.[3][4][5][6][7][8][9][10]Alkaline/acidic salts can cause rapid corneal damage; speed is critical.[3]
Skin Contact Wash with soap and copious water.[3][4][5][8][9] Remove contaminated clothing.[3][4][5][8][9][10]Double-bag contaminated clothing to prevent secondary exposure.[1][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[3][4][6][8][10]Aspiration hazard if vomiting occurs.[3]
Spill (Solid) Dampen with inert solvent (PEG/water) to suppress dust, then sweep.[3]Never dry sweep; this generates hazardous aerosols (H335).[3]
Hazard Identification & Risk Assessment

Compound: Quinolin-3-ylmethanamine hydrochloride (often supplied as dihydrochloride) CAS: 7521-70-2 (monohydrochloride) / 31842-22-5 (dihydrochloride) Physical State: Off-white to yellow powder; Hygroscopic.[1][3][11]

This compound acts as a chemical irritant and acute toxin .[3] As an amine salt, it possesses dual hazards: the organic amine moiety (sensitization/irritation potential) and the acidic hydrochloride component (corrosivity to mucous membranes).

GHS Classification & H-Statements:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][3][12]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][3][12]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3][4][12]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][3][12]

Expert Insight: The "Hydrochloride" designation often lulls researchers into a false sense of security regarding volatility.[3] While salts are less volatile than free amines, they are friable solids. The primary vector of exposure is inhalation of micro-particulates during weighing, which immediately hydrolyzes on moist mucous membranes (lungs/eyes) to release hydrochloric acid and the organic amine .[3]

Personal Protective Equipment (PPE) Matrix

Selection logic based on task intensity and exposure potential.[1][3]

PPE Component Standard Handling (Weighing <1g)High-Risk Handling (Spills / >5g / Solution Prep)Technical Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Nitrile over Nitrile) or Laminate Amine salts can permeate thin latex.[1][3] Nitrile offers superior resistance to organic bases and acids .[3]
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect vented)Dust particles can bypass side shields.[3] Goggles seal the orbital area against hygroscopic dust.
Respiratory Fume Hood (Face velocity > 0.5 m/s)N95/P95 Respirator (if outside hood)H335 (Respiratory Irritation) requires strict control of airborne particulates.[3]
Body Defense Lab Coat (Cotton/Poly blend), long sleevesTyvek® Sleeves or ApronPrevents migration of dust onto personal clothing and skin sensitization.[3]
Operational Handling Protocol
Phase A: Storage & Stability
  • Environment: Store at 2-8°C (Refrigerator).

  • Atmosphere: Hygroscopic nature requires storage under Inert Gas (Argon/Nitrogen) .[3] Moisture absorption leads to "caking," which increases the force required to break up the solid, paradoxically increasing the risk of sudden dust clouds.

  • Segregation: Keep away from Strong Oxidizing Agents and Strong Bases .[1][3] (Bases liberate the free amine, increasing volatility and odor).

Phase B: Safe Weighing Workflow (The "Static Trap")

Static electricity is the enemy of safe powder handling.[3] Quinoline salts are often dry and prone to static charge, causing "jumping" during weighing.

  • Preparation: Place an antistatic gun or ionizer inside the fume hood.[3]

  • Damping: Place a damp paper towel (water/ethanol) near the balance (but not interfering with it) to locally increase humidity and reduce static.[3]

  • Transfer: Use a long-necked spatula to keep hands outside the immediate vertical airflow of the balance, preventing turbulence that disperses powder.[3]

  • Dissolution: Add solvent to the solid in the vial, rather than dumping solid into solvent, to prevent "puff-back."

Visualized Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks that prevent contamination.

SafeHandling Start START: Task Assessment CheckHood Check Fume Hood (Flow > 0.5 m/s?) Start->CheckHood DonPPE Don PPE: Nitrile Gloves + Glasses + Coat CheckHood->DonPPE Pass QuantityCheck Quantity > 1g or Dusty Appearance? DonPPE->QuantityCheck UpgradePPE UPGRADE PPE: Double Gloves + Goggles Consider N95 QuantityCheck->UpgradePPE Yes (High Risk) Weighing Weighing Protocol: Use Anti-Static Gun Keep Sash Low QuantityCheck->Weighing No (Standard) UpgradePPE->Weighing Dissolve Solubilization: Add Solvent to Solid Weighing->Dissolve Waste Disposal: Segregate as Hazardous (Non-Halogenated Organic) Dissolve->Waste

Figure 1: Decision logic for the safe handling and solubilization of Quinolin-3-ylmethanamine hydrochloride, prioritizing respiratory and ocular protection.

Spill Management & Disposal
Spill Cleanup Logic
  • Evacuate: If the spill is significant (>5g) and outside a hood, evacuate the immediate area to allow dust to settle.

  • Isolate: Mark the zone. Don Double Nitrile Gloves and a N95 Respirator .[3]

  • Contain:

    • Solid Spill: Cover with a paper towel dampened with PEG-400 or water.[1][3] This traps the dust. Scoop the damp mass into a waste container.

    • Solution Spill: Absorb with vermiculite or sand.[3]

  • Decontaminate: Wipe surface with 10% Ethanol followed by soap and water.[3] The ethanol helps solubilize the organic ring structure; water removes the salt residues.

Disposal Streams
  • Solid Waste: Label as "Hazardous Waste - Toxic/Irritant Solid" . Do not mix with general trash.[3]

  • Aqueous Waste: If dissolved in water/buffer, dispose of in "Aqueous Basic/Neutral" waste (unless mixed with organic solvents).[3]

  • Contaminated Debris: Weighing boats, gloves, and wipes must be treated as solid hazardous waste .

References
  • PubChem. (2025).[3] Quinolin-3-ylmethanamine | C10H10N2.[1][3][11][12][13] National Library of Medicine.[3] [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.